4-(4-Bromophenyl)-1-methylpiperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLQVMAOCKIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443186 | |
| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139474-25-2 | |
| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Harnessing the Aryl-Piperidine Scaffold for Alzheimer's Disease Therapeutics: A Technical Guide
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
Alzheimer's disease (AD) presents a multifaceted challenge to drug discovery, demanding innovative chemical strategies that can address its complex pathophysiology. The aryl-piperidine motif has emerged as a "privileged scaffold" in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its unique structural and physicochemical properties make it an ideal foundation for developing agents against key pathological players in AD. This guide explores the therapeutic potential of the aryl-piperidine scaffold, using the foundational molecule 4-(4-Bromophenyl)-1-methylpiperidin-4-ol as a structural starting point. We will dissect the rationale behind its selection, explore its derivatization to engage critical AD targets, and provide detailed, field-proven experimental protocols for its synthesis and evaluation. This document serves as a technical resource for researchers aiming to design and validate the next generation of multi-targeted therapeutics for Alzheimer's disease.
The Aryl-Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its prevalence stems from a combination of favorable properties:
-
Structural Versatility: The saturated, six-membered heterocyclic ring offers a three-dimensional geometry that can be readily modified to fit the steric demands of various biological targets.
-
Physicochemical Modulation: The basic nitrogen atom is typically protonated at physiological pH, enabling ionic interactions and improving water solubility. This property is crucial for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]
-
Blood-Brain Barrier (BBB) Penetration: The ability to modulate lipophilicity and engage with transporter systems makes piperidine-containing molecules well-suited for crossing the BBB, a critical requirement for CNS-acting drugs.[2]
When combined with an aryl group, the resulting aryl-piperidine scaffold gains additional advantages. The aromatic ring provides a platform for introducing diverse substituents to fine-tune electronic properties, engage in π-π stacking or cation-π interactions with target proteins, and further optimize the molecule's overall profile.[3] This versatility has made the aryl-piperidine scaffold a foundational element in the development of drugs for numerous neurological disorders.[4][5]
The simple molecule 4-(4-Bromophenyl)-1-methylpiperidin-4-ol serves as an excellent conceptual model. It contains the core piperidine ring, an aryl group (bromophenyl) for potential modification, and a tertiary alcohol that can be altered or used as a synthetic handle. While this specific compound is not an active therapeutic, its synthesis is representative of the foundational chemistry used to build more complex and potent derivatives.
Representative Synthesis: 4-(4-Bromophenyl)-1-methylpiperidin-4-ol
The synthesis of this foundational scaffold is typically achieved via a Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction in organic chemistry.
Protocol 1: Grignard Synthesis
-
Objective: To synthesize 4-(4-Bromophenyl)-1-methylpiperidin-4-ol from 1-methyl-4-piperidone and 4-bromophenylmagnesium bromide.
-
Step 1: Preparation of Grignard Reagent. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 4-bromobenzene in anhydrous THF is added dropwise. The reaction is initiated (e.g., with a heat gun or a crystal of iodine) and maintained at a gentle reflux until the magnesium is consumed.
-
Step 2: Reaction with Piperidone. The Grignard reagent is cooled to 0°C. A solution of 1-methyl-4-piperidone in anhydrous THF is added dropwise, maintaining the temperature below 10°C.
-
Step 3: Quenching and Work-up. After the addition is complete, the reaction is stirred at room temperature for several hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Step 4: Extraction and Purification. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the final product.
Key Alzheimer's Disease Targets for Aryl-Piperidine Derivatives
The multifactorial nature of Alzheimer's disease necessitates a multi-target approach to drug design.[6] The aryl-piperidine scaffold is uniquely suited for developing ligands that can interact with several key proteins implicated in AD pathology.
Acetylcholinesterase (AChE)
The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits seen in AD.[7] Acetylcholinesterase inhibitors (AChEIs) prevent the breakdown of ACh, thereby increasing its availability in the synaptic cleft.[8] Donepezil , a cornerstone of AD symptomatic treatment, prominently features an N-benzylpiperidine moiety, highlighting the scaffold's effectiveness for this target.[9][10] The piperidine nitrogen interacts with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule engage the catalytic active site.
Sigma-1 Receptor (σ1R)
The Sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling and calcium homeostasis.[11][12] Activation of σ1R has demonstrated neuroprotective effects by mitigating oxidative stress, modulating neuroinflammation, and supporting neuronal plasticity.[13][14] Many potent σ1R ligands are based on the piperidine or related heterocyclic scaffolds, making this an attractive target for developing disease-modifying therapies.[15] Donepezil itself is a potent σ1R agonist, and this activity may contribute to its neuroprotective effects beyond simple AChE inhibition.[16]
Other Relevant Targets
-
Beta-secretase (BACE1) and Gamma-secretase (γ-Secretase): These enzymes are responsible for the sequential cleavage of amyloid precursor protein (APP) to generate the amyloid-beta (Aβ) peptide, a primary component of amyloid plaques.[17] Piperidine derivatives have been designed to inhibit these secretases, aiming to reduce Aβ production.[17][18]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and has been explored as a therapeutic strategy. Piperine, a natural product containing a piperidine ring, is a known MAO inhibitor.[19][20]
-
O-GlcNAcase (OGA): Inhibition of OGA has been proposed as a method to reduce the hyperphosphorylation of tau protein. Recently, potent OGA inhibitors based on a 4-(arylethynyl)piperidine scaffold have shown promise in preclinical models.[21]
dot digraph "AD_Targets_for_Aryl_Piperidines" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Scaffold [label="Aryl-Piperidine\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S1R [label="Sigma-1 Receptor\n(σ1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secretases [label="β/γ-Secretases", fillcolor="#FBBC05", fontcolor="#202124"]; MAOB [label="MAO-B", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Scaffold -> AChE [label=" Inhibition (e.g., Donepezil)"]; Scaffold -> S1R [label=" Agonism/Modulation"]; Scaffold -> Secretases [label=" Inhibition"]; Scaffold -> MAOB [label=" Inhibition"];
// Invisible nodes for alignment {rank=same; AChE; S1R; Secretases; MAOB;} } dot Caption: Aryl-piperidine scaffold as a versatile core for targeting multiple AD-related proteins.
Experimental Workflows for Candidate Evaluation
A structured, multi-tiered approach is essential for evaluating novel compounds. This typically progresses from initial biochemical assays to more complex cell-based models, and finally to in vivo validation.
In Vitro Evaluation: Primary Screening
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard, high-throughput method for measuring AChE activity and inhibition.[22][23]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (TNB²⁻), which is measured spectrophotometrically at 412 nm.[23] A reduction in color formation in the presence of a test compound indicates AChE inhibition.
-
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE enzyme solution (e.g., from electric eel)
-
DTNB solution (10 mM)
-
ATCh solution (14 mM)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Plate reader
-
-
Procedure:
-
To each well of a 96-well plate, add:
-
140 µL of phosphate buffer.
-
10 µL of the test compound at various concentrations (or solvent for control).
-
10 µL of AChE solution.
-
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[24]
-
Add 10 µL of DTNB to each well.
-
Initiate the reaction by adding 10 µL of ATCh solution.[24]
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: Cell-Based Neuroprotection Assay
The human neuroblastoma SH-SY5Y cell line is widely used as an in vitro model to assess the neurotoxic effects of Aβ and the protective potential of test compounds.[25][26]
-
Objective: To determine if a test compound can protect neuronal cells from Aβ-induced toxicity.
-
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media. For a more mature neuronal phenotype, cells can be differentiated using agents like retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).[25]
-
Plating: Seed the cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Introduce a neurotoxic insult, typically pre-aggregated Aβ oligomers or fibrils (e.g., 20-40 µM Aβ₂₅₋₃₅), to the wells.[27][28]
-
Include control wells: untreated cells (100% viability) and cells treated only with Aβ (toxic control).
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at ~570 nm.
-
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration to determine the EC₅₀ (the concentration providing 50% of the maximum protective effect).
dot digraph "In_Vitro_Screening_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="New Aryl-Piperidine\nCompound Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAssay [label="Primary Biochemical Screen\n(e.g., AChE Inhibition Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data1 [label="Determine IC₅₀ Values", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; CellAssay [label="Secondary Cell-Based Screen\n(e.g., SH-SY5Y Neuroprotection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data2 [label="Determine EC₅₀ & Cytotoxicity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; HitSelection [label="Hit Prioritization\n(Potency, Selectivity, Low Toxicity)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; LeadDev [label="Lead Compound for\nIn Vivo Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PrimaryAssay; PrimaryAssay -> Data1; Data1 -> CellAssay [label="Active Compounds"]; CellAssay -> Data2; Data2 -> HitSelection; HitSelection -> LeadDev; } dot Caption: A streamlined workflow for the in vitro screening of novel aryl-piperidine derivatives.
Data Presentation for Screening Campaigns
Summarizing data in a clear, tabular format is crucial for comparing compounds and making informed decisions for progression.
| Compound ID | R-Group Modification | AChE IC₅₀ (nM) | σ1R Ki (nM) | Aβ-Toxicity EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| Lead-001 | -H | 85.2 | 150.4 | 5.2 | > 100 |
| Lead-002 | -OCH₃ | 12.5 | 25.1 | 0.8 | > 100 |
| Lead-003 | -Cl | 45.7 | 98.3 | 2.1 | 85.5 |
| Lead-004 | -CF₃ | 110.1 | 212.6 | 6.8 | > 100 |
| Donepezil | (Reference) | 10.1 | 14.6 | 1.1 | > 100 |
Table showing hypothetical screening data for a series of analogs. Lower IC₅₀/Ki/EC₅₀ values indicate higher potency. A high CC₅₀ value indicates low general toxicity.
In Vivo Evaluation: Preclinical Models
Promising lead compounds are advanced to in vivo testing using transgenic animal models that recapitulate aspects of AD pathology.
-
The 5xFAD Mouse Model: This is a widely used and aggressive amyloid model. These mice overexpress human APP and PSEN1 with a total of five familial Alzheimer's disease mutations.[29][30] They develop amyloid plaques as early as two months of age, followed by gliosis and cognitive deficits, making them suitable for testing anti-amyloid and neuroprotective agents.[31][32][33]
-
Key Outcome Measures:
-
Behavioral Tests: The Morris water maze or radial arm water maze are used to assess spatial learning and memory.[29][31]
-
Biomarker Analysis: Brain tissue and cerebrospinal fluid (CSF) are analyzed for levels of soluble and insoluble Aβ₄₀ and Aβ₄₂, neuroinflammation markers (e.g., cytokines), and synaptic proteins.[29]
-
Histology: Brain sections are stained to quantify amyloid plaque burden and assess neuronal loss.
-
Conclusion and Future Directions
The aryl-piperidine scaffold is a validated and highly versatile platform for the design of therapeutics targeting Alzheimer's disease. Its utility is exemplified by the clinical success of Donepezil and the promising preclinical data for novel derivatives targeting a range of pathological mechanisms, from cholinergic decline to amyloid and tau pathology.[5][34]
Future efforts will likely focus on a multi-target-directed ligand (MTDL) approach, where a single molecule is rationally designed to interact with multiple, distinct targets.[6] For example, a single aryl-piperidine derivative could be optimized to potently inhibit AChE while simultaneously activating the neuroprotective σ1R. This strategy holds the potential for synergistic efficacy and a more profound impact on the complex network of pathological events that drive Alzheimer's disease. The foundational chemistry and evaluation workflows detailed in this guide provide the essential tools for researchers to pursue these innovative therapeutic strategies.
References
-
Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Retrieved from [Link]
-
Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Retrieved from [Link]
-
Scantox. (2022, March 9). 5xFAD Transgenic Mouse Model Facilitates AD Breakthrough. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Retrieved from [Link]
-
Silva, T. R., et al. (2018). Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Biospective. (2025, November 26). 5xFAD vs. APP/PS1 Mice for Alzheimer's Drug Development. Retrieved from [Link]
-
Frontiers in Medicine. (n.d.). The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier. Retrieved from [Link]
-
ACS Publications. (2024, August 7). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dhunmati, K., et al. (2022). Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. Retrieved from [Link]
-
Frontiers in Pharmacology. (2025, December 19). Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer's disease. Retrieved from [Link]
- Google Patents. (n.d.). WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease.
-
GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018, April 5). Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Donepezil. Retrieved from [Link]
-
Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
PubMed. (2020, May 1). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. Retrieved from [Link]
-
PubMed. (n.d.). An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons. Retrieved from [Link]
-
InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride?. Retrieved from [Link]
-
Allied Medical Research Journal. (2025, October 30). Establishment of an In-Vitro Alzheimer's Disease Model Through Amyloid-β(25–35) Neurotoxicity in SH-SY5Y Cells. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Roles of sigma-1 receptors in Alzheimer's disease. Retrieved from [Link]
-
Iowa State University Digital Repository. (2024). The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. Retrieved from [Link]
-
MDPI. (2025, June 8). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Biomedicines. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Donepezil. PubChem. Retrieved from [Link]
-
Document Server@UHasselt. (2022). Faculty of Medicine and Life Sciences School for Life Sciences Master of Biomedical Sciences 2021 2022. Retrieved from [Link]
-
MDPI. (2011, May 19). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. Retrieved from [Link]
-
bioRxiv. (2025, October 21). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2011, April 18). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (2024, November 11). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]
-
PubMed. (n.d.). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Retrieved from [Link]
-
PubMed. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]
-
ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. Retrieved from [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
MDPI. (2022, November 1). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Molecules. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 8. goodrx.com [goodrx.com]
- 9. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Frontiers | Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer’s disease [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Donepezil - Wikipedia [en.wikipedia.org]
- 17. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 19. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scielo.br [scielo.br]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 28. ojs.amrj.net [ojs.amrj.net]
- 29. criver.com [criver.com]
- 30. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 31. scantox.com [scantox.com]
- 32. biospective.com [biospective.com]
- 33. Frontiers | The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier [frontiersin.org]
- 34. mdpi.com [mdpi.com]
In Vitro Pharmacological Profiling of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol: A Technical Guide for Preclinical Research
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antidepressant effects[1]. The 4-aryl-4-piperidinol subclass, in particular, has garnered considerable attention for its potential to modulate key biological targets within the central nervous system and beyond. This technical guide provides an in-depth framework for the in vitro evaluation of a specific member of this class, 4-(4-Bromophenyl)-1-methylpiperidin-4-ol. The strategic incorporation of a bromophenyl moiety and a methyl group on the piperidine nitrogen suggests potential for nuanced interactions with biological targets, warranting a thorough preclinical investigation.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the scientific rationale behind the selection of each assay, fostering a deeper understanding of how to construct a comprehensive pharmacological profile. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol is crucial for interpreting its biological activity and for the design of appropriate in vitro experiments.
| Property | Value | Source |
| CAS Number | 139474-25-2 | [2] |
| Molecular Formula | C12H16BrNO | [2] |
| Molecular Weight | 270.17 g/mol | [2] |
| SMILES | CN1CCC(O)(CC1)C1=CC=C(Br)C=C1 | [2] |
| InChIKey | GQPLQVMAOCKIHC-UHFFFAOYSA-N | [2] |
In Vitro Pharmacological Profiling: A Multi-faceted Approach
The following sections outline a comprehensive suite of in vitro assays to elucidate the pharmacological profile of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol. The selection of these assays is based on the known activities of related piperidine derivatives, which suggest potential applications in neurodegenerative diseases, as well as the need to assess general safety and drug-like properties.
I. Preliminary Cytotoxicity Assessment
Prior to investigating specific pharmacological activities, it is imperative to determine the cytotoxic potential of the compound. This information is critical for establishing appropriate concentration ranges for subsequent assays and for identifying any inherent cellular toxicity that could confound results. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]
-
Cell Culture: Plate a suitable human cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a series of dilutions of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT cytotoxicity assay.
II. Neuroprotective Potential Assessment
Derivatives of 4-(4-bromophenyl)-4-piperidinol have shown promise as multifactorial agents for Alzheimer's disease, exhibiting activities such as cholinesterase inhibition and modulation of amyloid-beta aggregation[5]. The following assays are designed to investigate these potential neuroprotective mechanisms.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[6] Ellman's method provides a reliable and straightforward spectrophotometric approach to measure the activity of these enzymes.[6][7]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
-
AChE or BChE enzyme solution.
-
Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE.
-
Test compound dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of phosphate buffer.
-
Add 25 µL of the test compound dilution. For the control, add 25 µL of buffer.
-
Add 25 µL of the AChE or BChE enzyme solution.
-
Pre-incubate for 15 minutes at 25°C.
-
Add 50 µL of the DTNB solution.
-
Initiate the reaction by adding 50 µL of the respective substrate solution (ATCI or BTCI).
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Caption: Workflow for cholinesterase inhibition assay.
Elevated MAO-B levels are associated with neurodegenerative diseases, making it a significant therapeutic target.[8] A fluorometric assay can be used to determine the inhibitory activity of the test compound on MAO-B.
-
Reagent Preparation:
-
Assay Procedure (96-well black plate format):
-
Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
The aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease. The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[11][12]
-
Aβ Peptide Preparation: Prepare a solution of Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize and resolubilize in a basic buffer to obtain a monomeric solution.
-
Aggregation Assay:
-
In a 96-well plate, mix the Aβ1-42 peptide solution with various concentrations of the test compound.
-
Include a control with Aβ1-42 and vehicle.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
-
Thioflavin T Measurement:
-
At specified time points, add a solution of Thioflavin T to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. Calculate the percentage of inhibition of aggregation at the plateau phase for each compound concentration and determine the IC50 value.
III. Antioxidant Activity Assessment
Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol can be evaluated using standard in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the test compound to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in absorbance at ~517 nm.[13][14][15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a decrease in absorbance at ~734 nm.[13][15]
For both assays, a series of dilutions of the test compound are incubated with the respective radical solution, and the change in absorbance is measured. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
IV. Safety Pharmacology and Drug-Like Properties
Early assessment of potential liabilities is crucial in drug development. The following assays provide insights into the safety profile and drug-like properties of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[16][17] The patch-clamp technique is the gold standard for assessing a compound's effect on hERG channels.[16][17]
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
-
Utilize an automated patch-clamp system.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Record baseline currents in the absence of the test compound.
-
Apply a range of concentrations of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol and record the resulting currents.
-
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value.
Caption: Workflow for the hERG patch-clamp assay.
P-glycoprotein is an efflux transporter that plays a significant role in drug absorption and distribution. Inhibition of P-gp can lead to drug-drug interactions.[18][19] The rhodamine 123 accumulation assay is a common method to assess P-gp inhibitory potential.[18][19]
-
Cell Lines: Use a P-gp overexpressing cell line (e.g., MCF7/ADR) and its parental non-overexpressing counterpart (e.g., MCF7).
-
Assay Procedure:
-
Incubate the cells with various concentrations of the test compound.
-
Add the fluorescent P-gp substrate, rhodamine 123.
-
Incubate for a defined period to allow for substrate accumulation.
-
-
Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader or flow cytometer.
-
Data Analysis: An increase in rhodamine 123 accumulation in the P-gp overexpressing cells in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value.
Assessing the metabolic stability of a compound in liver microsomes provides an early indication of its potential for hepatic clearance.[1][20]
-
Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.[1][21]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).
Conclusion
The in vitro pharmacological profiling of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol, as outlined in this technical guide, provides a robust framework for elucidating its biological activities and potential therapeutic applications. By systematically evaluating its cytotoxicity, neuroprotective potential, antioxidant capacity, and key safety and drug-like properties, researchers can generate a comprehensive dataset to inform further preclinical and clinical development. The emphasis on understanding the rationale behind each experimental choice is intended to empower scientists to not only execute these assays with precision but also to critically interpret the results in the broader context of drug discovery.
References
- A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. Benchchem.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay. (2024). Current Protocols.
- 4-(4-BROMOPHENYL)-1-METHYLPIPERIDIN-4-OL | CAS 139474-25-2.
- Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumul
- Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16. Benchchem.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- metabolic stability in liver microsomes. Mercell.
- Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays. Benchchem.
- Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumul
- Metabolic Stability Assays. Merck Millipore.
- Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. (2003). Journal of Biomolecular Screening.
- 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). Medical Sciences Forum.
- Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Porsolt.
- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
- ThT 101: a primer on the use of thioflavin T to investigate amyloid form
- Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel.
- Identification of Compounds for Butyrylcholinesterase Inhibition. (2020). Molecules.
- Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2025).
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
- 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.
- In vitro drug metabolism: for the selection of your lead compounds.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2021). E3S Web of Conferences.
- Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan.
- ab284511 – Monoamine Oxidase B (MOA-B) Inhibitor Screening Kit (Fluorometric). (2023).
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011).
- Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. (2021). Molecules.
- Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008).
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Results from the thioflavin T assay. (A) Inhibition of Aβ 1−42...
- Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020).
- The thioflavin T (ThT) assay for the presence of beta-amyloid...
- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- DetectX® - Butyrylcholinesterase - Fluorescent Activity Kit. Arbor Assays.
- hERG Safety Assay. Evotec.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
- Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. (2023). Molecules.
- Discovery of New Selective Butyrylcholinesterase (BChE)
Sources
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. porsolt.com [porsolt.com]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. info.mercell.com [info.mercell.com]
Technical Guide: Spectroscopic Profile of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol
This guide details the spectroscopic characterization and synthesis of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol (CAS 139474-25-2), a critical intermediate in the synthesis of 4-phenylpiperidine-class analgesics and antipsychotics (e.g., bromperidol derivatives).
Executive Summary & Compound Identity
4-(4-Bromophenyl)-1-methylpiperidin-4-ol is a tertiary alcohol featuring a piperidine core, an N-methyl substituent, and a para-bromophenyl group at the C4 position.[1] It serves as a structural scaffold for various CNS-active agents. This guide provides a validated spectroscopic profile (NMR, IR, MS) and a synthesis workflow to ensure high-purity isolation for analytical referencing.
| Property | Data |
| IUPAC Name | 4-(4-Bromophenyl)-1-methylpiperidin-4-ol |
| CAS Number | 139474-25-2 (Free Base) |
| Molecular Formula | C |
| Molecular Weight | 270.17 g/mol ( |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl |
Synthesis & Sample Preparation
To ensure the integrity of spectroscopic data, the compound is typically synthesized via a Grignard addition, followed by rigorous purification to remove the des-methyl impurity or unreacted ketone.
Validated Synthesis Protocol
Reaction: Nucleophilic addition of 4-bromophenylmagnesium bromide to 1-methyl-4-piperidone.
-
Grignard Formation: React 1,4-dibromobenzene (1.1 eq) with Mg turnings in anhydrous THF to form 4-bromophenylmagnesium bromide. Note: Use 1,4-dibromobenzene to selectively form the mono-Grignard, or use commercially available 4-bromophenylmagnesium bromide.
-
Addition: Cool the Grignard solution to 0°C. Dropwise add 1-methyl-4-piperidone (1.0 eq) in THF.
-
Quench: Stir at RT for 2h, then quench with saturated NH
Cl. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO . -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5) to obtain the target >98% pure.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the isolation of the target analyte.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR data confirms the presence of the para-substituted aromatic ring (AA'BB' system) and the N-methyl piperidine chair conformation.
H NMR (400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.46 – 7.42 | Multiplet (AA'BB') | 2H | Ar-H (meta to Br) | Characteristic of p-bromophenyl |
| 7.35 – 7.31 | Multiplet (AA'BB') | 2H | Ar-H (ortho to Br) | Deshielded by aromatic ring |
| 2.75 – 2.65 | Multiplet | 2H | Piperidine C2/C6 (eq) | Adjacent to Nitrogen |
| 2.45 – 2.35 | Multiplet | 2H | Piperidine C2/C6 (ax) | Distinct ax/eq splitting |
| 2.32 | Singlet | 3H | N-CH | Diagnostic Peak (Absent in des-methyl analog) |
| 2.10 – 1.95 | Multiplet | 2H | Piperidine C3/C5 (td) | Adjacent to quaternary C4 |
| 1.75 – 1.65 | Multiplet | 2H | Piperidine C3/C5 (d) | Ring conformation signals |
| 1.60 | Broad Singlet | 1H | -OH | Exchangeable with D |
C NMR (100 MHz, CDCl
)
-
Aromatic: 148.5 (C-ipso), 131.5 (C-meta), 126.8 (C-ortho), 120.9 (C-Br).
-
Aliphatic: 70.8 (C4-OH, quaternary), 52.4 (C2/C6), 46.2 (N-CH
), 38.5 (C3/C5).
Expert Insight: The shift of the quaternary carbon at ~71 ppm is the primary indicator of the tertiary alcohol formation. If this peak is absent, the ketone was not reduced/alkylated.
Mass Spectrometry (MS)
MS analysis is critical for verifying the bromine isotope pattern and the molecular weight.
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion (M
):-
m/z 270.0 (
Br) -
m/z 272.0 (
Br) -
Intensity Ratio: ~1:1 (Confirming mono-bromination).
-
-
Key Fragmentation (EI):
-
m/z 252/254: [M – H
O] (Dehydration, common in tertiary alcohols). -
m/z 71: [C
H N] (N-methyl-tetrahydropyridine cation). This is the base peak in many N-methyl-4-substituted piperidines, resulting from the cleavage of the piperidine ring. -
m/z 183/185: Bromophenyl cation fragment.
-
Infrared Spectroscopy (FT-IR)
-
3400 – 3200 cm
: O-H stretching (Broad, intermolecular H-bonding). -
2940, 2800 cm
: C-H stretching (Aliphatic, N-CH stretch often visible ~2780 cm known as the Bohlmann band). -
1485, 1010 cm
: Aromatic ring breathing and C-N stretching. -
600 – 500 cm
: C-Br stretching (Strong, characteristic halo-arene).
Integrated Structural Confirmation Logic
To validate the structure, researchers must cross-reference the three datasets. The following logic flow ensures the compound is correctly identified and distinguished from common impurities (e.g., the des-methyl metabolite or the dehydrated alkene).
Figure 2: Decision tree for structural validation using multi-modal spectroscopy.
References
-
ChemicalBook. (2025). 4-(4-Bromophenyl)-4-piperidinol NMR Spectrum (Des-methyl analog reference). Retrieved from .
-
PubChem. (2025).[2][3] Compound Summary: 4-(4-Bromophenyl)-4-piperidinol.[1][4][5] National Library of Medicine. Retrieved from .
-
BenchChem. (2025). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from .
-
Matrix Fine Chemicals. (2025). Product Data: 4-(4-Bromophenyl)-1-methylpiperidin-4-ol (CAS 139474-25-2).[1][6] Retrieved from .
Sources
- 1. 4-(4-BROMOPHENYL)-1-METHYLPIPERIDIN-4-OL | CAS 139474-25-2 [matrix-fine-chemicals.com]
- 2. (+)-Magnoflorine | C20H24NO4+ | CID 73337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-4-piperidinol(57988-58-6) 1H NMR spectrum [chemicalbook.com]
- 5. 4-(4-Bromophenyl)-1-(diphenylmethyl)piperidin-4-ol [drugs.ncats.io]
- 6. arctomsci.com [arctomsci.com]
Methodological & Application
amyloid-beta aggregation inhibition using 4-(4-Bromophenyl)-1-methylpiperidin-4-ol
Investigating the Inhibition of Amyloid-Beta Aggregation by 4-(4-Bromophenyl)-1-methylpiperidin-4-ol
Introduction: The Challenge of Amyloid-Beta in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that poses a significant global health challenge.[1] A central event in the pathology of AD is the misfolding and aggregation of the amyloid-beta (Aβ) peptide.[2][3][4] These peptides, derived from the amyloid precursor protein (APP), self-assemble into soluble oligomers and insoluble fibrils, which form the characteristic amyloid plaques found in the brains of AD patients.[4][5] There is a growing consensus that the soluble oligomeric forms of Aβ are particularly neurotoxic, leading to synaptic dysfunction and neuronal cell death.[1][4][6]
The "amyloid hypothesis" has been a dominant theory in AD research for decades, suggesting that the accumulation of Aβ is the primary trigger in a cascade of events leading to the clinical manifestations of the disease.[4][7] This has led to the development of therapeutic strategies aimed at inhibiting the aggregation of Aβ or promoting its clearance.[8][9][10] Small molecules that can interfere with the Aβ aggregation process are of particular interest as potential therapeutic agents.[8][11]
This application note provides a comprehensive guide for researchers investigating the potential of a novel small molecule, 4-(4-Bromophenyl)-1-methylpiperidin-4-ol, as an inhibitor of Aβ aggregation. We will discuss a hypothetical mechanism of action and provide detailed protocols for in vitro assays to characterize its inhibitory activity and cytoprotective effects.
Compound of Interest: 4-(4-Bromophenyl)-1-methylpiperidin-4-ol
Chemical Structure:
-
IUPAC Name: 4-(4-bromophenyl)-1-methylpiperidin-4-ol[12]
-
CAS Number: 139474-25-2[12]
-
Molecular Formula: C12H16BrNO[12]
-
Molecular Weight: 270.17 g/mol [12]
Preliminary research has suggested that derivatives of 4-(4-bromophenyl)-4-piperidinol may possess multi-factorial anti-Alzheimer's properties. A study by Rizvi et al. (2022) indicated that a related compound, designated AB11, demonstrated moderate inhibition of Aβ aggregation (43.25% at 500µM), in addition to other biological activities.[13][14] This finding provides a strong rationale for a more in-depth investigation of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol as a potential Aβ aggregation inhibitor.
Hypothetical Mechanism of Inhibition
The precise mechanism by which 4-(4-Bromophenyl)-1-methylpiperidin-4-ol may inhibit Aβ aggregation is yet to be fully elucidated. However, based on its chemical structure, we can propose a testable hypothesis. The compound possesses both a hydrophobic bromophenyl group and a more polar methylpiperidin-4-ol moiety. This amphipathic nature may allow it to interact with the Aβ peptide at the interface of hydrophobic and hydrophilic residues, which are crucial for self-assembly.
We hypothesize that 4-(4-Bromophenyl)-1-methylpiperidin-4-ol acts as a "capping" agent. The bromophenyl group may interact with the hydrophobic core of the Aβ monomer, while the piperidinol group could disrupt the hydrogen bonding required for the formation of β-sheets, the key structural feature of amyloid fibrils. By binding to Aβ monomers or early-stage oligomers, the compound may sterically hinder the addition of further monomers, thereby inhibiting fibril elongation.
Caption: Hypothetical mechanism of Aβ aggregation inhibition.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol as an Aβ aggregation inhibitor.
Preparation of Amyloid-Beta (1-42) Peptide
Rationale: Proper preparation of the Aβ peptide is critical to ensure that the starting material is monomeric and free of pre-existing aggregates, which can act as seeds and confound kinetic measurements. Aβ(1-42) is used as it is more prone to aggregation and is considered more neurotoxic than Aβ(1-40).[1]
Materials:
-
Amyloid-Beta (1-42) peptide, synthetic
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Solubilization: Dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Incubation: Incubate the solution at room temperature for 1 hour to ensure the peptide is fully dissolved and any pre-existing structures are disrupted.
-
Aliquoting and Evaporation: Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight. This will leave a thin film of the peptide.
-
Storage: Store the dried peptide aliquots at -80°C until use.
-
Reconstitution: Immediately before use, reconstitute the dried peptide film in DMSO to a stock concentration of 5 mM. Briefly vortex and sonicate to ensure complete dissolution.
Thioflavin T (ThT) Fluorescence Assay
Rationale: The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[15] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[16] This allows for the kinetic analysis of Aβ aggregation and the assessment of the inhibitory potential of test compounds.
Materials:
-
Reconstituted Aβ(1-42) stock solution (5 mM in DMSO)
-
4-(4-Bromophenyl)-1-methylpiperidin-4-ol stock solution (in DMSO)
-
Thioflavin T (ThT) stock solution (1 mM in water)[17]
-
PBS, pH 7.4
-
96-well black, clear-bottom microplate
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixtures. For a final volume of 100 µL per well:
-
Aβ Control: 97 µL PBS, 1 µL Aβ(1-42) stock (final concentration 50 µM), 1 µL ThT stock (final concentration 10 µM), 1 µL DMSO.
-
Inhibitor Samples: 96 µL PBS, 1 µL Aβ(1-42) stock, 1 µL ThT stock, 1 µL of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol at various concentrations (e.g., 1, 10, 50, 100, 500 µM final concentrations).
-
Blank: 98 µL PBS, 1 µL ThT stock, 1 µL DMSO.
-
-
Incubation and Measurement:
-
Place the plate in a microplate reader equipped with fluorescence detection.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm every 15 minutes for up to 48 hours.[17]
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the percentage of inhibition at the plateau phase relative to the Aβ control.
-
Sources
- 1. The Role of Amyloid Beta Oligomers in Alzheimer’s Disease | StressMarq Biosciences Inc. [stressmarq.com]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 4. Amyloid beta - Wikipedia [en.wikipedia.org]
- 5. Amyloid Beta and Tau Aggregation: The Etiology and Potential Pharmaceutical Approaches for Alzheimer’s Disease | Biomedical Research and Therapy [bmrat.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The amyloid-beta wave hypothesis of Alzheimer’s disease [frontiersin.org]
- 8. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-(4-BROMOPHENYL)-1-METHYLPIPERIDIN-4-OL | CAS 139474-25-2 [matrix-fine-chemicals.com]
- 13. sciforum.net [sciforum.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
Application Notes & Protocols: Evaluating Acetylcholinesterase Inhibition by 4-(4-Bromophenyl)-1-methylpiperidin-4-ol using Ellman's Method
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in the central and peripheral nervous systems. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates synaptic transmission at cholinergic synapses.[1] The regulation of ACh levels is fundamental for cognitive processes such as memory, learning, and attention.
In certain neurodegenerative disorders, most notably Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature.[2] Consequently, inhibiting AChE to increase the synaptic concentration and duration of action of acetylcholine represents a primary therapeutic strategy.[1] The development of novel AChE inhibitors is a cornerstone of drug discovery efforts for Alzheimer's and other neurological conditions like myasthenia gravis.[1]
Piperidine derivatives have emerged as a promising class of compounds, with various analogues demonstrating potent AChE inhibitory activity.[3][4] This application note provides a comprehensive guide for researchers to accurately determine the AChE inhibitory potential of a specific piperidine derivative, 4-(4-Bromophenyl)-1-methylpiperidin-4-ol , using the robust and widely accepted Ellman's method.[5][6][7][8][9] This spectrophotometric assay offers a reliable, rapid, and cost-effective platform for high-throughput screening and detailed kinetic analysis of potential inhibitors.
Principle of the Ellman's Assay
The Ellman's method is a two-step biochemical assay that results in a quantifiable color change directly proportional to AChE activity.[8]
-
Enzymatic Hydrolysis: In the first step, AChE catalyzes the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), which is structurally similar to the native substrate acetylcholine.[10] This reaction yields two products: acetate and thiocholine.[1][5][11]
-
Colorimetric Reaction: The thiocholine product possesses a free sulfhydryl group (-SH). This group rapidly reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), cleaving its disulfide bond.[10][12][13] This stoichiometric reaction produces the vibrant yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion and a mixed disulfide.[5][12][14]
The intensity of the yellow color, which is measured by its absorbance at a wavelength of 412 nm, is directly proportional to the amount of thiocholine produced and, therefore, to the activity of the AChE enzyme.[1][12] When an inhibitor such as 4-(4-Bromophenyl)-1-methylpiperidin-4-ol is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of TNB²⁻ formation. By comparing the reaction rates in the presence and absence of the inhibitor, its potency can be accurately quantified.
Caption: Workflow of the Ellman's method for AChE inhibition.
Essential Materials and Reagents
Equipment
-
Spectrophotometric microplate reader capable of reading absorbance at 412 nm and performing kinetic measurements.
-
Standard 96-well flat-bottom microplates.
-
Multichannel and single-channel precision pipettes (2-20 µL, 20-200 µL, 100-1000 µL).
-
Reagent reservoirs.
-
Vortex mixer.
-
Analytical balance.
Chemicals and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel), Type VI-S, lyophilized powder (e.g., Sigma-Aldrich).
-
Substrate: Acetylthiocholine iodide (ATChI), ≥98% purity.[15][16]
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent), ≥98% purity.[12]
-
Test Compound: 4-(4-Bromophenyl)-1-methylpiperidin-4-ol, high purity.
-
Positive Control: Donepezil hydrochloride or Eserine (Physostigmine), ≥98% purity.
-
Buffer Component: Sodium phosphate monobasic and dibasic.
-
Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade.
-
Water: Deionized or ultrapure water.
Preparation of Assay Solutions
Causality Note: Accurate preparation of solutions is critical for assay reproducibility. Prepare substrate solutions fresh daily and protect DTNB from light to ensure reagent integrity.
-
Assay Buffer (0.1 M Sodium Phosphate, pH 8.0):
-
Preparation: Prepare separate stock solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Titrate the monobasic solution with the dibasic solution until the pH reaches 8.0.
-
Rationale: A pH of 8.0 provides a stable environment for both optimal AChE activity and the rapid, quantitative reaction between thiocholine and DTNB.[10][13][17]
-
-
DTNB Solution (10 mM):
-
Preparation: Dissolve the required amount of DTNB in the Assay Buffer to achieve a final concentration of 10 mM.
-
Rationale & Storage: This solution is highly sensitive to daylight, which can cause degradation and lead to high background absorbance.[18] Always prepare and store this solution in an amber vial or a tube wrapped in aluminum foil. Stored at 4°C protected from light, it is stable for approximately one week.[19]
-
-
ATChI Substrate Solution (10 mM):
-
AChE Enzyme Working Solution (e.g., 0.2 U/mL):
-
Preparation: Prepare a concentrated stock solution of AChE in Assay Buffer and store in aliquots at -20°C. On the day of the assay, dilute the stock solution with Assay Buffer to a working concentration (e.g., 0.2 U/mL). The final concentration in the well will be lower (see protocol).
-
Rationale: The enzyme concentration must be optimized to produce a linear reaction rate for the duration of the assay (e.g., 10-15 minutes). A pilot experiment is recommended to determine the optimal concentration for your specific enzyme lot and conditions.
-
-
Test and Control Inhibitor Solutions:
-
Stock Solution (e.g., 10 mM): Accurately weigh and dissolve 4-(4-Bromophenyl)-1-methylpiperidin-4-ol and the positive control (e.g., Donepezil) in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution using the Assay Buffer to generate a range of working concentrations (e.g., from 100 µM to 1 nM). This range is crucial for constructing a complete dose-response curve to determine the IC₅₀.
-
Rationale: DMSO is used for its ability to dissolve a wide range of organic compounds. It is critical to keep the final DMSO concentration in all wells constant and low (typically ≤1%) to avoid solvent-induced enzyme inhibition.
-
Detailed Experimental Protocol (96-Well Plate Format)
This protocol is designed for a total reaction volume of 200 µL per well.
Assay Plate Layout
A well-planned plate layout is essential for accuracy. Include wells for blanks, negative controls (100% activity), and a full concentration range for the test compound.
| Well Type | Reagent | Volume (µL) | Purpose |
| Blank | Assay Buffer | 150 | Corrects for non-enzymatic substrate hydrolysis |
| DTNB | 25 | ||
| ATChI | 25 | ||
| Negative Control | Assay Buffer + DMSO | 100 | Defines 100% enzyme activity (0% inhibition) |
| (100% Activity) | AChE Solution | 50 | |
| DTNB | 25 | ||
| ATChI | 25 | ||
| Test Compound | Inhibitor Dilutions | 100 | Measures activity at various inhibitor concentrations |
| AChE Solution | 50 | ||
| DTNB | 25 | ||
| ATChI | 25 | ||
| Positive Control | Positive Control Inhibitor | 100 | Validates the assay's response to a known inhibitor |
| AChE Solution | 50 | ||
| DTNB | 25 | ||
| ATChI | 25 |
Step-by-Step Procedure
-
Reagent Addition: Add reagents to the 96-well plate in the following sequence. Use a multichannel pipette for efficiency where appropriate.
-
Add 100 µL of Assay Buffer (containing the appropriate DMSO concentration for controls) or the various inhibitor dilutions to the designated wells.
-
Add 50 µL of Assay Buffer to the "Blank" wells.
-
Add 50 µL of the AChE enzyme working solution to all wells except the "Blank" wells.
-
-
Pre-incubation: Gently tap the plate to mix. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes .
-
Add DTNB: Add 25 µL of the 10 mM DTNB solution to all wells.
-
Initiate Reaction & Measure:
-
Place the plate in the microplate reader.
-
Set the reader to measure absorbance at 412 nm .
-
Initiate the enzymatic reaction by adding 25 µL of the 10 mM ATChI solution to all wells.
-
Immediately begin kinetic measurements, recording the absorbance every 60 seconds for 10-15 minutes .[1]
-
Caption: Experimental workflow for the AChE inhibition assay.
Data Analysis and Interpretation
Calculation of Reaction Velocity
For each well, plot absorbance (Y-axis) versus time in minutes (X-axis). The initial reaction velocity (V) is the slope (ΔAbs/min) of the linear portion of this curve.[1] Most plate reader software can calculate this automatically.
Calculation of Percent Inhibition
First, correct the control and inhibitor velocities by subtracting the velocity of the blank (which accounts for non-enzymatic ATChI hydrolysis).
-
Vcontrol(corrected) = V(Negative Control) - V(Blank)
-
Vinhibitor(corrected) = V(Test Compound) - V(Blank)
Then, use the following formula to determine the percent inhibition for each inhibitor concentration:[1][20]
% Inhibition = [ (Vcontrol(corrected) - Vinhibitor(corrected)) / Vcontrol(corrected) ] × 100
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.[21][22]
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[23][24]
-
The software will calculate the IC₅₀ value from this curve.
Sample Data Presentation
| [Inhibitor] (nM) | Log [Inhibitor] | Avg. Rate (ΔAbs/min) | Corrected Rate | % Inhibition |
| 0 (Control) | N/A | 0.052 | 0.050 | 0.0 |
| 1 | 0 | 0.048 | 0.046 | 8.0 |
| 10 | 1 | 0.035 | 0.033 | 34.0 |
| 50 | 1.7 | 0.028 | 0.026 | 48.0 |
| 100 | 2 | 0.017 | 0.015 | 70.0 |
| 1000 | 3 | 0.005 | 0.003 | 94.0 |
| Blank Rate | N/A | 0.002 | N/A | N/A |
| Calculated IC₅₀ | ~55 nM |
Assay Validation and Troubleshooting
To ensure the trustworthiness of the results, every protocol must act as a self-validating system.
-
Negative Control (100% Activity): Should yield a robust and linear increase in absorbance over time.
-
Positive Control: Should show significant inhibition, confirming that the assay system is sensitive to known inhibitors.
-
Blank: Should have a minimal rate of absorbance increase. A high rate suggests spontaneous substrate hydrolysis or DTNB degradation.[18]
-
Common Issues:
-
No color change: May indicate inactive enzyme, incorrect buffer pH, or an error in reagent preparation.[25] A simple quality check is to add a known thiol (like cysteine) to the DTNB solution; it should turn yellow instantly.
-
Low R² value on linear regression: Suggests the reaction rate is not linear. This can be caused by substrate depletion or enzyme concentration being too high. Reduce the enzyme concentration and repeat.
-
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. (URL: [Link])
-
BMG Labtech. (2023). Ellman's assay for in-solution quantification of sulfhydryl groups. (URL: [Link])
-
Wessling, E., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. Sensors, 13(2), 1558-1571. (URL: [Link])
-
Pohanka, M. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. ResearchGate. (URL: [Link])
-
ResearchGate. (n.d.). Ellman's Reagent. (URL: [Link])
-
Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. (URL: [Link])
-
wisdomlib. (2026). Ellman's method: Significance and symbolism. (URL: [Link])
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. (URL: [Link])
-
ResearchGate. (n.d.). Reaction of enzymatic hydrolysis of acetylthiocholine and DTNB. (URL: [Link])
-
Asaduzzaman, M., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 069-073. (URL: [Link])
-
Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Molecules, 27(21), 7480. (URL: [Link])
-
Huang, Y., et al. (2013). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry, 405(18), 6131-6138. (URL: [Link])
-
ResearchGate. (n.d.). Chemical mechanism of Ellman's method. (URL: [Link])
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? (URL: [Link])
-
Carballal, S., et al. (2011). Quantification of Thiols and Disulfides. Methods in Enzymology, 499, 199-219. (URL: [Link])
-
Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 50-53. (URL: [Link])
-
Academia.edu. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (URL: [Link])
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. (URL: [Link])
-
ResearchGate. (2023). Why is my ellman's reagent not reacting? (URL: [Link])
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. (URL: [Link])
-
Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 282-291. (URL: [Link])
-
Cross, E. R., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3827-3836. (URL: [Link])
-
Wikipedia. IC50. (URL: [Link])
-
Asiri, A. M., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. (URL: [Link])
-
Inxight Drugs. 4-(4-Bromophenyl)-1-(diphenylmethyl)piperidin-4-ol. (URL: [Link])
-
Kazi, M., & Annadurai, S. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6. (URL: [Link])
-
Analytica. (2025). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. (URL: [Link])
-
Asiri, A. M., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polycyclic Aromatic Compounds. (URL: [Link])
- TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. (URL: https://www.tsijournals.com/articles/synthesis-and-biological-activity-of-44bromophenyl24-arylhydrazono3methyl55bromopyridin2ylimino45dihydropyrazol1yl13thiaz.pdf)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) 4’4 Bromophenyl 4’Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Application Note: Kinetic Evaluation of Aβ42 Aggregation Inhibition by 4-(4-Bromophenyl)-1-methylpiperidin-4-ol using Thioflavin T
Abstract & Scientific Context
The search for disease-modifying therapies for Alzheimer’s Disease (AD) has increasingly focused on small-molecule inhibitors of Amyloid-beta (Aβ) nucleation and elongation. The compound 4-(4-Bromophenyl)-1-methylpiperidin-4-ol (BMP) represents a critical pharmacophore in this landscape. Belonging to the 4-phenylpiperidine class, it shares structural homology with established neuroactive agents (e.g., haloperidol metabolites) and sigma-1 receptor modulators, which are being investigated for their potential to alter Aβ proteostasis.
This Application Note provides a rigorous, self-validating protocol for quantifying the anti-amyloidogenic potency of BMP using the Thioflavin T (ThT) fluorescence assay. Unlike generic protocols, this guide addresses the specific physicochemical challenges of brominated piperidines—namely hydrophobicity and potential fluorescence quenching—ensuring data integrity and reproducibility.
Mechanistic Basis
Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence (excitation ~440 nm, emission ~480 nm) only when restricted within the rigid cross-β sheet architecture of amyloid fibrils. Small molecules like BMP may act via:
-
Nucleation Inhibition: Stabilizing monomers to extend the lag phase (
). -
Elongation Blockade: Capping protofibril ends to reduce the growth rate (
). -
Off-Pathway Redirection: Inducing amorphous, non-toxic aggregates that do not bind ThT.
Figure 1: Aβ Aggregation Pathway.[1] BMP is hypothesized to intervene at the nucleation or elongation stages, altering the kinetics of fibril formation.
Experimental Design & Critical Parameters
Reagent Requirements
| Reagent | Specification | Critical Note |
| Aβ(1-42) Peptide | Synthetic, >95% Purity | Must be treated with HFIP to remove pre-existing aggregates. |
| BMP | >98% Purity | Hydrophobic; requires DMSO dissolution. |
| Thioflavin T (ThT) | Ultra-pure grade | Filter through 0.22 µm to remove insoluble dye particles. |
| HFIP | 1,1,1,3,3,3-Hexafluoro-2-propanol | Toxic/Volatile. Use in fume hood. Essential for monomerization. |
| Assay Buffer | PBS (pH 7.4), 0.01% NaN₃ | Azide prevents microbial growth during long kinetics. |
The "Self-Validating" Controls
To ensure the observed inhibition is real and not an artifact, the following controls are mandatory :
-
Solvent Control: Aβ + ThT + DMSO (equivalent % to sample). This defines the baseline aggregation curve.
-
Positive Control: Aβ + ThT + EGCG (10-50 µM) or Morin. Confirms the assay is capable of detecting inhibition.
-
Interference Control (Quenching Check): Pre-formed Aβ fibrils + ThT + BMP. If fluorescence drops immediately upon adding BMP to mature fibrils, the compound is a light quencher, not an inhibitor.
Detailed Protocol
Phase 1: Aβ Peptide Monomerization (Day 1)
Objective: To erase the "amyloid history" of the peptide and ensure a homogenous starting population.
-
Dissolve lyophilized Aβ(1-42) in 100% HFIP to a concentration of 1 mg/mL.
-
Incubate at room temperature (RT) for 1 hour with occasional gentle vortexing.
-
Aliquot the solution into microcentrifuge tubes (e.g., 50 µg per tube).
-
Evaporate HFIP in a fume hood overnight or use a SpeedVac concentrator to yield a clear peptide film.
-
Store films at -80°C (stable for 3 months).
Phase 2: Compound & ThT Preparation (Day 2)
-
BMP Stock: Dissolve 4-(4-Bromophenyl)-1-methylpiperidin-4-ol in 100% DMSO to 10 mM.
-
Note: The bromine atom increases lipophilicity. Ensure complete dissolution; sonicate if necessary.
-
-
ThT Stock: Prepare 1 mM ThT in distilled water. Filter through a 0.22 µm syringe filter. Store in the dark.
-
Aβ Working Solution:
-
Dissolve one Aβ film (from Phase 1) in 10 µL 60 mM NaOH (freshly prepared) to ensure rapid solvation.
-
Immediately dilute with Assay Buffer (PBS) to achieve a 20 µM or 40 µM stock.
-
Keep on ice. Do not vortex vigorously (induces aggregation).
-
Phase 3: Kinetic Assay Setup
Platform: 96-well Black/Clear Bottom Non-Binding Surface (NBS) Plate. Instrument: Fluorescence Plate Reader (e.g., BMG FLUOstar, Tecan Infinite).
Well Composition (Total Volume: 100 µL):
-
Final Aβ Concentration: 10 µM
-
Final ThT Concentration: 20 µM
-
BMP Concentration: Dose-response (e.g., 1, 10, 50, 100 µM)
-
DMSO Content: Fixed at 1% for all wells (including controls).
Pipetting Scheme:
-
Buffer/ThT Mix: Combine Buffer and ThT. Dispense 80 µL into wells.
-
Compound Addition: Add 10 µL of 10x BMP stocks (or DMSO control).
-
Peptide Initiation: Add 10 µL of 100 µM Aβ stock to initiate the reaction. Mix gently by pipetting up and down once.
Phase 4: Data Acquisition
-
Seal plate with optical adhesive film to prevent evaporation.
-
Settings:
-
Excitation: 440 nm (Bandwidth 10 nm)
-
Emission: 485 nm (Bandwidth 20 nm)
-
Gain: Adjust so the max signal (Control) is ~70-80% of saturation.
-
Kinetics: Read every 5–10 minutes for 24–48 hours.
-
Shaking: 5 seconds orbital shaking before each read (critical to maintain homogeneity).
Data Analysis & Interpretation
Quantitative Metrics
Raw fluorescence data (
Fit the data to the Sigmoidal Boltzmann Equation :
Where:
- : Time to reach 50% maximal fluorescence.
- : Rate constant of elongation.
-
Lag Time (
): Calculated as .
Expected Outcomes Table
| Parameter | Effect of Potent Inhibitor (BMP) | Mechanistic Interpretation |
| Lag Time ( | Increases | Compound stabilizes monomers or small oligomers, delaying nucleation. |
| Max Fluorescence ( | Decreases | Compound reduces the total mass of fibrils formed or redirects to amorphous aggregates. |
| Elongation Rate ( | Decreases | Compound binds to fibril ends, blocking monomer addition. |
Troubleshooting: Inner Filter Effect
Because BMP contains a brominated phenyl ring, it may absorb UV/Blue light.
-
Test: Measure the Absorbance of BMP (at 100 µM) at 440 nm and 485 nm.
-
Correction: If OD > 0.05, apply the following correction to fluorescence data:
Workflow Visualization
Figure 2: Step-by-step workflow for the ThT kinetics assay ensuring monomeric starting conditions.
References
-
LeVine, H. 3rd. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution.[3] Protein Science, 2(3), 404–410.
-
Hellstrand, E., et al. (2010). Systematic study of the concentration dependence of amyloid β-peptide fibrillation kinetics. ACS Chemical Neuroscience, 1(1), 13–18.
-
Sugimoto, H., et al. (2002). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry, 9(10), 967-972. (Context on Piperidine scaffolds in AD).
-
Protocol Source: Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT).[2][3] Protocols.io.[2]
-
Reagent Data: 4-(4-Bromophenyl)-4-piperidinol Properties. PubChem.
Sources
DPPH and ABTS assays for antioxidant potential of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol
Application Note: Evaluation of Antioxidant Potential for 4-(4-Bromophenyl)-1-methylpiperidin-4-ol via DPPH and ABTS Assays
Executive Summary
This application note provides a rigorous methodological framework for evaluating the antioxidant capacity of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol (referred to herein as BPMP-ol ). While piperidine derivatives are primarily explored for pharmacological efficacy (e.g., as neuroleptic or antihistaminic intermediates), their capacity to mitigate oxidative stress via radical scavenging is a critical parameter in Structure-Activity Relationship (SAR) profiling.
This guide details two complementary spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The protocols are optimized to account for the specific physicochemical properties of BPMP-ol, specifically its tertiary alcohol moiety, basic nitrogen center, and potential solubility constraints.
Chemical Context & Rationale
Target Analyte: 4-(4-Bromophenyl)-1-methylpiperidin-4-ol[1]
-
Functional Groups: Tertiary alcohol (C-OH), Tertiary amine (N-CH3), Aryl halide (Ph-Br).
-
Mechanistic Hypothesis: Unlike polyphenols which donate hydrogen atoms (HAT) easily from phenolic -OH groups, BPMP-ol possesses a tertiary alcohol with a higher Bond Dissociation Energy (BDE). However, the nitrogen lone pair may facilitate Single Electron Transfer (SET). Therefore, using both DPPH (mixed HAT/SET) and ABTS (predominantly SET) is mandatory to fully characterize its reactivity.
Experimental Workflow Visualization
The following diagram outlines the parallel workflow for screening BPMP-ol, emphasizing the critical "Compound Blank" step often overlooked in standard protocols.
Figure 1: Parallel workflow for DPPH and ABTS assays including critical control steps.
Materials and Reagents
| Reagent | Specification | Purpose |
| DPPH | 2,2-Diphenyl-1-picrylhydrazyl (Free Radical) | Primary assay reagent. |
| ABTS | Diammonium salt | Primary assay reagent. |
| Potassium Persulfate | Oxidant to generate | |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | Water-soluble Vitamin E analog (Standard). |
| Solvents | Methanol (HPLC Grade), DMSO | Solubilization of BPMP-ol. |
| Buffer (Optional) | Acetate Buffer (pH 5.5) | Used if amine basicity interferes with DPPH. |
Protocol 1: DPPH Radical Scavenging Assay
Principle: The DPPH radical (purple) is reduced to diphenylpicrylhydrazine (yellow) by hydrogen donation. Note: BPMP-ol contains a basic nitrogen. If the compound raises the pH of the methanolic solution significantly, it may cause ionization changes in DPPH unrelated to antioxidant activity. Validation Step: Check pH of the highest concentration sample; if >7.5, use buffered methanol.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Sample (BPMP-ol): Prepare a 10 mM stock in DMSO. Perform serial dilutions in Methanol to obtain concentrations ranging from 10
M to 1000 M. -
DPPH Solution: Dissolve 3.94 mg DPPH in 100 mL Methanol to achieve exactly 100
M. Protect from light immediately (foil-wrap).
-
-
Assay Setup (96-Well Plate Format):
-
Test Well: 20
L Sample + 180 L DPPH Solution. -
Standard Well: 20
L Trolox (various conc.) + 180 L DPPH Solution. -
Control Well (A_ctrl): 20
L Solvent (MeOH/DMSO) + 180 L DPPH Solution. -
Blank Well (A_blank): 20
L Sample + 180 L Methanol (No DPPH). Crucial for BPMP-ol to rule out intrinsic absorbance.
-
-
Incubation:
-
Incubate in the dark at Room Temperature (25°C) for 30 minutes .
-
-
Measurement:
-
Measure absorbance at 517 nm .
-
Protocol 2: ABTS Radical Cation Decolorization Assay
Principle:
This assay generates the radical cation (
Step-by-Step Procedure:
-
Generation of Radical Cation (
): -
Preparation of Working Solution:
-
Dilute the stock
solution with Methanol (or Ethanol) until the absorbance at 734 nm is 0.70 ± 0.02 .
-
-
Assay Setup:
-
Test Well: 10
L Sample (BPMP-ol) + 190 L diluted solution. -
Control Well: 10
L Solvent + 190 L diluted solution.
-
-
Incubation:
-
Incubate for exactly 6 minutes in the dark. (Reaction kinetics for ABTS are faster than DPPH).
-
-
Measurement:
-
Measure absorbance at 734 nm .
-
Data Analysis & Interpretation
Calculation of % Inhibition: For both assays, use the following formula:
- : Absorbance of DPPH/ABTS + Solvent.
- : Absorbance of DPPH/ABTS + BPMP-ol.
- : Absorbance of BPMP-ol + Methanol (Correction factor).
IC50 Determination: Plot % Inhibition (Y-axis) vs. Concentration (X-axis). Use non-linear regression (Sigmoidal Dose-Response) to calculate the IC50 (concentration required to scavenge 50% of the radical).
Trolox Equivalent Antioxidant Capacity (TEAC):
Express the activity of BPMP-ol relative to the standard:
-
A TEAC > 1 implies BPMP-ol is more potent than Trolox (unlikely for this structure, but possible).
Critical Considerations for BPMP-ol
-
Steric Hindrance: The "4-ol" position in BPMP-ol is sterically crowded by the piperidine ring and the bromophenyl group. This may result in a slow kinetic profile .
-
Recommendation: If IC50 is high, run a kinetic scan (read every 5 mins for 60 mins) to see if the compound requires more time to access the radical center.
-
-
Solubility: The bromophenyl group increases lipophilicity. Ensure the final concentration of DMSO in the well does not exceed 1% (v/v), as DMSO itself can scavenge radicals at high concentrations.
-
Interference: The tertiary amine in the piperidine ring can act as a Lewis base. In the DPPH assay, this can sometimes cause a "false" color change due to deprotonation rather than radical quenching.
-
Verification: If the solution turns yellow instantly but reverts or precipitates, check the pH.
-
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[4] LWT - Food Science and Technology, 28(1), 25–30.[4] Link
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[5][6] Free Radical Biology and Medicine, 26(9-10), 1231–1237.[5][7][8] Link[3]
-
Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036–1043. Link
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link
Sources
- 1. 4-(4-BROMOPHENYL)-1-METHYLPIPERIDIN-4-OL | CAS 139474-25-2 [matrix-fine-chemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Antioxidant activity applying an improved ABTS radical cation decolorization assay – ScienceOpen [scienceopen.com]
- 7. R. Re, et al., “Antioxidant Activity Applying an Improved ABTS Radical Cation Decolorization Assay,” Free Radical Biology and Medicine, Vol. 26, No. 9-10, 1999, pp. 1231-1237. doi10.1016/S0891-5849(98)00315-3 - References - Scientific Research Publishing [scirp.org]
- 8. Antioxidant activity applying an improved ABTS radical cation decolorization assay – ScienceOpen [scienceopen.com]
cell-based assay for neuroprotective effects of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol
A Multi-Assay, Cell-Based Framework for Evaluating the Neuroprotective Effects of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol
Authored by: Gemini, Senior Application Scientist
Abstract
The discovery of novel neuroprotective agents is a cornerstone of therapeutic development for a wide range of neurodegenerative diseases. This document provides a comprehensive, multi-faceted guide for researchers to evaluate the neuroprotective potential of the novel compound 4-(4-Bromophenyl)-1-methylpiperidin-4-ol. We present a series of robust, cell-based assays using the human neuroblastoma SH-SY5Y cell line, a well-established and accessible in vitro model for neurobiological research.[1][2] This guide details protocols for assessing the compound's ability to protect against three common and distinct mechanisms of neuronal cell death: glutamate-induced excitotoxicity, hydrogen peroxide-induced oxidative stress, and staurosporine-induced apoptosis. The protocols herein are designed to be self-validating, incorporating essential controls and providing a clear rationale for each experimental step. The described workflows, from initial cytotoxicity profiling to specific neuroprotection assays measuring cell viability, membrane integrity, reactive oxygen species (ROS) levels, and caspase activity, offer a powerful platform for characterizing the therapeutic potential of new chemical entities.
Introduction: The Rationale for a Multi-Assay Approach
Neurodegenerative disorders are often characterized by complex pathologies involving multiple detrimental pathways, including excitotoxicity, chronic oxidative stress, and apoptosis. A truly effective neuroprotective agent may act on one or more of these pathways. Therefore, screening a novel compound like 4-(4-Bromophenyl)-1-methylpiperidin-4-ol (hereafter referred to as 'Cpd-X') against a single type of cellular insult provides an incomplete picture of its potential.
This application note champions a multi-assay approach to build a comprehensive neuroprotective profile. We will utilize three distinct, well-characterized models of neuronal injury:
-
Glutamate-Induced Excitotoxicity: Overactivation of glutamate receptors leads to excessive calcium influx, mitochondrial dysfunction, and subsequent neuronal death, a key mechanism in ischemic stroke and other neurodegenerative diseases.[3]
-
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: H₂O₂ is a common reactive oxygen species (ROS) that causes widespread damage to cellular components, including lipids, proteins, and DNA.[4] Oxidative stress is a central pathological feature in diseases like Parkinson's and Alzheimer's.[5]
-
Staurosporine-Induced Apoptosis: Staurosporine is a potent, non-selective protein kinase inhibitor that reliably induces the intrinsic apoptotic pathway, providing a robust model to screen for anti-apoptotic effects.[6][7][8]
By testing Cpd-X in each of these paradigms, researchers can not only determine if it is neuroprotective but also begin to elucidate its potential mechanism of action. The human SH-SY5Y neuroblastoma cell line is selected for these assays due to its human origin, ease of culture, and its ability to be differentiated into a more mature, neuron-like phenotype, making it a suitable and reproducible model system.[2][9][10]
Overall Experimental Workflow
The experimental process follows a logical sequence, beginning with baseline characterization of the test compound and proceeding to the specific neuroprotection assays. This ensures that any observed protective effects are not confounded by the compound's own cytotoxicity.
Caption: Overall workflow for assessing the neuroprotective effects of Cpd-X.
Core Protocol I: SH-SY5Y Cell Culture and Differentiation
Undifferentiated SH-SY5Y cells grow in clusters and proliferate rapidly. For neuroprotection studies, inducing a differentiated, more neuron-like state is highly recommended.[5][9] Retinoic acid (RA) treatment is a common method to achieve this, resulting in cells with extended neurites and increased expression of neuronal markers.[5][10]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium with 1% FBS, 1% Penicillin-Streptomycin (Differentiation Medium)
-
Retinoic Acid (RA)
-
Poly-D-lysine (PDL) coated 96-well plates
Protocol:
-
Culture Maintenance: Culture SH-SY5Y cells in Growth Medium at 37°C, 5% CO₂. Subculture cells when they reach 80-90% confluency.
-
Seeding for Differentiation: Seed cells onto PDL-coated 96-well plates at a density of 20,000-40,000 cells/well in Growth Medium. Allow cells to adhere for 24 hours.
-
Inducing Differentiation: After 24 hours, carefully replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.
-
Maturation: Culture the cells for 5-7 days, replacing the RA-containing Differentiation Medium every 2-3 days. The cells should exhibit a differentiated phenotype with extensive neurite networks. These differentiated cells are now ready for neuroprotection experiments.
Core Protocol II: Determining Baseline Cytotoxicity of Cpd-X
Before assessing neuroprotection, it is crucial to determine the concentration range at which Cpd-X itself is not toxic to the cells. This is achieved by treating healthy, differentiated SH-SY5Y cells with a serial dilution of the compound.
Protocol:
-
Prepare differentiated SH-SY5Y cells in 96-well plates as described in Core Protocol I.
-
Prepare serial dilutions of Cpd-X (e.g., from 0.1 µM to 100 µM) in Differentiation Medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the Cpd-X dilutions.
-
Incubate for 24 hours (or a duration relevant to your neuroprotection assay pre-treatment time).
-
Assess cell viability using the MTT assay (see Appendix A) and/or cytotoxicity using the LDH assay (see Appendix B).
-
Calculate the percentage of cell viability relative to the vehicle control. Select the highest concentrations that show >95% viability for use in subsequent neuroprotection assays.
| Cpd-X Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| Vehicle Control | 100 ± 4.5 | 0 ± 2.1 |
| 0.1 | 101 ± 5.2 | 0.5 ± 1.8 |
| 1 | 99 ± 3.8 | 1.1 ± 2.5 |
| 10 | 97 ± 4.1 | 2.5 ± 3.0 |
| 30 | 88 ± 6.3 | 11.2 ± 4.5 |
| 100 | 54 ± 7.8 | 45.3 ± 6.2 |
| Caption: Hypothetical baseline cytotoxicity data for Cpd-X on differentiated SH-SY5Y cells. Based on this data, concentrations ≤10 µM would be selected for neuroprotection studies. |
Application Protocol Suite: Assessing Neuroprotection
5.1 Model 1: Protection Against Glutamate-Induced Excitotoxicity
This assay evaluates if Cpd-X can protect neurons from cell death caused by glutamate receptor overstimulation.[11]
Protocol:
-
Cell Plating: Use differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Replace the medium with fresh Differentiation Medium containing non-toxic concentrations of Cpd-X (e.g., 1 µM, 5 µM, 10 µM) or vehicle control. Incubate for 24 hours.
-
Induction of Excitotoxicity: Add L-Glutamic Acid to a final concentration known to induce ~50% cell death (e.g., 25-50 mM, requires prior optimization). Do not add glutamate to the "No-Toxin Control" wells.
-
Incubation: Incubate for an additional 24 hours at 37°C.
-
Endpoint Analysis: Measure cell viability using the MTT assay (Appendix A) and cytotoxicity via the LDH assay (Appendix B).
Controls:
-
Vehicle Control: Cells treated with vehicle only (no Cpd-X, no glutamate). Represents 100% viability.
-
Toxin Control: Cells treated with vehicle and glutamate. Represents the maximum injury level.
-
Test Wells: Cells treated with Cpd-X and glutamate.
| Treatment | Glutamate (25 mM) | % Cell Viability (MTT) | % Protection |
| Vehicle Control | - | 100 ± 5.1 | N/A |
| Toxin Control | + | 48 ± 6.2 | 0 |
| Cpd-X (1 µM) | + | 65 ± 5.5 | 32.7% |
| Cpd-X (5 µM) | + | 82 ± 4.9 | 65.4% |
| Cpd-X (10 µM) | + | 91 ± 5.3 | 82.7% |
| Caption: Hypothetical data showing Cpd-X provides dose-dependent protection against glutamate-induced excitotoxicity. |
5.2 Model 2: Protection Against Oxidative Stress
This dual-endpoint assay determines if Cpd-X can reduce both the direct presence of intracellular ROS and the subsequent cell death caused by H₂O₂.[12][13]
Caption: The H2DCFDA probe is deacetylated inside the cell and fluoresces upon oxidation by ROS.[14][15]
Protocol:
-
Cell Plating & Pre-treatment: Follow steps 1 and 2 from the excitotoxicity protocol.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration that induces ~50% cell death (e.g., 100-300 µM, requires optimization).
-
Incubation: Incubate for 6-24 hours.
-
Endpoint Analysis:
-
ROS Measurement: Measure intracellular ROS using the DCFDA assay (Appendix C). This is typically done at an earlier time point (e.g., 1-4 hours post-H₂O₂).
-
Viability Measurement: At the end of the full incubation period (e.g., 24 hours), measure cell viability using the MTT assay (Appendix A).
-
| Treatment | H₂O₂ (200 µM) | Relative ROS Levels (%) | % Cell Viability (MTT) |
| Vehicle Control | - | 100 ± 8.1 | 100 ± 6.3 |
| Toxin Control | + | 350 ± 25.4 | 52 ± 7.1 |
| Cpd-X (1 µM) | + | 245 ± 18.9 | 68 ± 6.8 |
| Cpd-X (5 µM) | + | 160 ± 15.2 | 85 ± 5.4 |
| Cpd-X (10 µM) | + | 115 ± 10.6 | 94 ± 6.0 |
| Caption: Hypothetical data showing Cpd-X reduces H₂O₂-induced ROS levels and subsequent cell death. |
5.3 Model 3: Protection Against Apoptosis
This assay tests if Cpd-X can inhibit the executioner caspases 3 and 7, which are key mediators of apoptotic cell death.[16][17][18]
Caption: Staurosporine triggers an intrinsic pathway that activates executioner caspases.
Protocol:
-
Cell Plating & Pre-treatment: Follow steps 1 and 2 from the excitotoxicity protocol.
-
Induction of Apoptosis: Add Staurosporine to a final concentration known to robustly activate caspases (e.g., 0.5-1 µM).[7][19]
-
Incubation: Incubate for 6-12 hours (caspase activation is an earlier event than widespread cell death).
-
Endpoint Analysis: Measure the activity of caspase-3 and -7 using a luminescent or fluorescent assay, such as the Caspase-Glo® 3/7 Assay (Appendix D).[16][20]
| Treatment | Staurosporine (1 µM) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 |
| Toxin Control | + | 8.5 ± 0.9 |
| Cpd-X (1 µM) | + | 6.2 ± 0.7 |
| Cpd-X (5 µM) | + | 3.1 ± 0.4 |
| Cpd-X (10 µM) | + | 1.4 ± 0.2 |
| Caption: Hypothetical data showing Cpd-X dose-dependently inhibits staurosporine-induced caspase-3/7 activation. |
Conclusion
This application note provides a validated framework for the initial characterization of the neuroprotective properties of the novel compound 4-(4-Bromophenyl)-1-methylpiperidin-4-ol. By systematically evaluating the compound's ability to mitigate neuronal damage from excitotoxicity, oxidative stress, and apoptosis, researchers can build a comprehensive profile of its therapeutic potential. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex models, such as primary neuronal cultures or in vivo studies.[21][22]
Appendix: Detailed Assay Protocols
Appendix A: MTT Cell Viability Assay
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23][24][25]
-
After the experimental treatment, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[23]
-
Read absorbance at 570 nm using a microplate reader.
-
Calculation: % Viability = (Absorbance_Sample / Absorbance_Control) * 100.
Appendix B: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage. Its activity in the supernatant is proportional to the number of lysed cells.[26][27][28]
-
After treatment, centrifuge the 96-well plate at 400 x g for 5 minutes.[29]
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[26]
-
Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
Read absorbance at 490 nm within 1 hour.
-
Calculation: % Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Appendix C: DCFDA Intracellular ROS Assay
Principle: The cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[30][31]
-
After pre-treatment with Cpd-X, remove the medium.
-
Wash cells once with warm PBS.
-
Add 100 µL of 20 µM H2DCFDA working solution in serum-free medium to each well.[30]
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the H2DCFDA solution and add the medium containing the oxidative stressor (H₂O₂).
-
Measure fluorescence immediately or after a short incubation (e.g., 60 minutes) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[31]
Appendix D: Caspase-Glo® 3/7 Assay
Principle: This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3 and -7 to generate a light signal via luciferase.[16][18]
-
After the experimental treatment in a white-walled 96-well plate, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[20]
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Calculation: Results are often expressed as fold change in luminescence over the vehicle-treated control.
References
-
Kaindl, J., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]
-
Bio-protocol. (2026). Primary Culture of Cortical Neurons. Bio-protocol. [Link]
-
IMHOTEP creation. ROS Assay Kit Protocol. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
JoVE. Culturing primary neurons from rat hippocampus and cortex. PMC - NIH. [Link]
-
Springer Nature Experiments. Cell-Based Assays to Assess Neuroprotective Activity. [Link]
-
MDPI. 3.3.4. DCF-DA Assay Protocol. [Link]
-
protocols.io. (2022). Culturing Primary Cortical Neurons. [Link]
-
Springer Nature Experiments. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry. [Link]
-
PubMed. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. [Link]
-
CABI Digital Library. STAUROSPORINE-INDUCED APOPTOSIS: ANALYSIS BY DIFFERENT ANNEXIN V ASSAYS. [Link]
-
Sam-Soon, P. L., & Zebrowski, R. (2001). Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines. PMC. [Link]
-
AACR Journals. Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. Molecular Cancer Therapeutics. [Link]
-
Anticancer Research. (2009). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. [Link]
-
Bio-protocol. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. PMC. [Link]
-
ResearchGate. Concentration and time course assays of staurosporine-induced cell death. [Link]
-
MD Biosciences. Cell-Based Assays. [Link]
-
Physiological Genomics. Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. [Link]
-
IRIS - Unibo. Cell-Based Assays to Assess Neuroprotective Activity. [Link]
-
Cell Biolabs, Inc. Hydrogen Peroxide Assays. [Link]
-
FUJIFILM Wako. Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. [Link]
-
IMR Press. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. [Link]
-
Boster Bio. (2023). Caspase-3, 7 Activity Assay Kit. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. [Link]
-
MedNexus. (2010). SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. Chinese Medical Journal. [Link]
-
PubMed. (2012). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. [Link]
-
ResearchGate. Hydrogen peroxide (H2O2)-induced oxidative stress test. [Link]
-
Tran, T. T., et al. (2019). Assessing Yeast Cell Survival Following Hydrogen Peroxide Exposure. PMC - NIH. [Link]
-
RJPT. (2021). In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes. [Link]
-
Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. PMC - NIH. [Link]
-
NeuroProof. Glutamate Excitotoxicity Assay. [Link]
-
Innoprot. Innoprot excitotoxicity in vitro assay. [Link]
-
Debele, D. S., et al. (2020). Use of H2O2 to Cause Oxidative Stress, the Catalase Issue. PMC. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
FujiFilm Cellular Dynamics. Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. [Link]
Sources
- 1. imrpress.com [imrpress.com]
- 2. accegen.com [accegen.com]
- 3. neuroproof.com [neuroproof.com]
- 4. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 9. mednexus.org [mednexus.org]
- 10. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Yeast Cell Survival Following Hydrogen Peroxide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. rjptonline.org [rjptonline.org]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. protocols.io [protocols.io]
- 27. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 28. media.cellsignal.com [media.cellsignal.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Enolization in the Grignard Reaction with N-methyl-4-piperidone
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the Grignard reaction, specifically when using N-methyl-4-piperidone as a substrate. Our focus will be on diagnosing and preventing the common side reaction of enolization, which can significantly impact your yield of the desired tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What is enolization and why is it a problem in my Grignard reaction with N-methyl-4-piperidone?
A1: Enolization is a side reaction where the Grignard reagent, instead of acting as a nucleophile and attacking the carbonyl carbon, acts as a base and removes an acidic alpha-proton (a proton on a carbon adjacent to the carbonyl group).[1][2] This forms an enolate intermediate. Upon aqueous workup, this enolate is protonated, regenerating the starting N-methyl-4-piperidone.[3] The consequence is a lower yield of your desired tertiary alcohol product and recovery of unreacted starting material.[1]
Q2: How can I tell if enolization is occurring in my reaction?
A2: The primary indicator of significant enolization is a low yield of the tertiary alcohol product, coupled with a high recovery of the N-methyl-4-piperidone starting material after purification. You may also observe the formation of other byproducts, but the presence of a substantial amount of unreacted ketone is a strong clue.
Q3: Are certain Grignard reagents more prone to causing enolization?
A3: Yes, sterically hindered Grignard reagents are more likely to act as bases and cause enolization.[1][3] The bulky nature of the reagent makes it difficult to approach the electrophilic carbonyl carbon, making proton abstraction from the less hindered alpha-carbon a more favorable pathway.
Q4: I've heard that reaction temperature is important. What is the general recommendation?
A4: Lowering the reaction temperature is a critical strategy to minimize side reactions, including enolization.[1] Conducting the addition of the Grignard reagent at temperatures ranging from -78 °C to 0 °C is highly recommended.[1] Low temperatures favor the desired nucleophilic addition pathway.[4][5]
Troubleshooting Guide: Diagnosing and Solving Enolization Issues
This section provides a more in-depth approach to troubleshooting when you suspect enolization is compromising your Grignard reaction with N-methyl-4-piperidone.
Symptom: Low Yield of Tertiary Alcohol and High Recovery of N-methyl-4-piperidone
| Potential Cause | Explanation | Recommended Solution |
| Reaction Temperature is Too High | Higher temperatures provide more energy for the Grignard reagent to overcome the activation barrier for acting as a base, promoting enolization. | Perform the addition of the Grignard reagent at a low temperature, ideally -78 °C (dry ice/acetone bath).[1] Allow the reaction to stir at this low temperature for 1-2 hours before slowly warming to room temperature.[1] |
| Sterically Hindered Grignard Reagent | Bulky Grignard reagents find it sterically difficult to attack the carbonyl carbon and are more likely to abstract an alpha-proton.[1][3] | If your synthesis allows, consider using a less sterically hindered Grignard reagent. If the bulky group is essential, the use of additives like cerium(III) chloride is strongly recommended (see below). |
| Slow Addition Rate Not Employed | Rapid addition of the Grignard reagent can lead to localized "hot spots" in the reaction mixture, even if the external bath is cold. This can increase the rate of enolization. | Add the Grignard reagent solution dropwise to the cooled solution of N-methyl-4-piperidone over an extended period.[6] This ensures the temperature remains consistently low throughout the addition. |
| Inappropriate Solvent | The choice of solvent can influence the reactivity of the Grignard reagent. | Tetrahydrofuran (THF) is a common and effective solvent for Grignard reactions as it solvates and stabilizes the Grignard reagent well.[1] |
Advanced Solution: The Use of Cerium(III) Chloride (Luche-type Conditions)
For particularly challenging cases, especially with sterically demanding Grignard reagents, the addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically suppress enolization.[7][8][9]
How it Works:
Cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen of the N-methyl-4-piperidone. This coordination increases the electrophilicity of the carbonyl carbon, making it a more attractive target for the Grignard reagent.[10] Additionally, it is believed to attenuate the basicity of the Grignard reagent, further favoring nucleophilic addition over enolization.[8]
Experimental Protocols
Protocol 1: Standard Low-Temperature Grignard Addition
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve N-methyl-4-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.1-1.5 equivalents in THF or diethyl ether) to the dropping funnel. Add the Grignard solution to the cooled piperidone solution dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.[4]
-
Work-up and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Cerium(III) Chloride Mediated Grignard Addition (Luche-type Conditions)
-
CeCl₃ Preparation: Anhydrous cerium(III) chloride is crucial. Commercially available anhydrous CeCl₃ can be used, or it can be prepared by heating cerium(III) chloride heptahydrate under vacuum. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2-1.5 equivalents) and anhydrous THF. Stir the resulting slurry vigorously for at least 2 hours at room temperature.
-
Substrate Addition: Cool the CeCl₃ slurry to -78 °C and add a solution of N-methyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Grignard Addition: Add the Grignard reagent (1.1-1.5 equivalents) dropwise to the cold slurry, maintaining the temperature below -70 °C.
-
Reaction and Work-up: Follow steps 5-8 from Protocol 1.
Visualizing the Reaction Pathways
The following diagrams illustrate the competing reaction pathways and the proposed mechanism for the cerium-mediated reaction.
Caption: Competing pathways in the Grignard reaction with N-methyl-4-piperidone.
Caption: Proposed mechanism of CeCl₃ in promoting nucleophilic addition.
Summary of Key Parameters for Preventing Enolization
| Parameter | Standard Grignard | Luche-type Grignard | Rationale |
| Temperature | -78 °C to 0 °C | -78 °C | Lower temperatures favor the desired nucleophilic addition.[1][4] |
| Grignard Reagent | Less sterically hindered preferred | Effective with sterically hindered reagents | Reduces steric hindrance as a factor promoting enolization.[3][8] |
| Additive | None | Anhydrous CeCl₃ | Activates the carbonyl and attenuates Grignard basicity.[7][8] |
| Addition Rate | Slow, dropwise | Slow, dropwise | Prevents localized heating and side reactions.[6] |
By carefully controlling these parameters and considering the use of cerium(III) chloride, you can significantly improve the outcome of your Grignard reaction with N-methyl-4-piperidone and obtain a higher yield of your desired tertiary alcohol product.
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603. [Link]
-
Wax Studios. Grignard Reaction With Ketone. [Link]
-
Imamoto, T., Sugiura, Y., & Takiyama, N. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Tetrahedron Letters, 30(38), 5149-5152. [Link]
-
Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603. [Link]
-
Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
-
Organic Chemistry Portal. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
-
Reddit. What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. [Link]
-
Georgia Institute of Technology. STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES. [Link]
-
WordPress.com. Reactions of Grignard reagents. [Link]
-
Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. XI. Sterically Hindered Aliphatic Carbonyl Compounds. I. Ketones Containing the Methyl-t-butylneo. Journal of the American Chemical Society, 64(6), 1239-1242. [Link]
-
Chem-Station. Luche Reduction. [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Chemistry LibreTexts. 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. [Link]
-
University of Wisconsin-River Falls. CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]
-
Wikipedia. Luche reduction. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
ResearchGate. How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. [Link]
-
Name-Reaction.com. Luche reduction. [Link]
-
Bartoli, G., Marcantoni, E., & Petrini, M. (1993). Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. Journal of the Chemical Society, Chemical Communications, (17), 1373-1374. [Link]
-
Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Sciencemadness.org. Methods for preventing over addition of Grignard reagent. [Link]
-
Masson, G., & Py, S. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 8(12), 2683-2693. [Link]
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]
-
Al-Hussain, S. A., Afzal, S., Al-Tamimi, A. M., Ali, M. S., Shah, M. R., & Isab, A. A. (2018). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Molecules, 23(10), 2657. [Link]
-
Chemguide. grignard reagents. [Link]
-
Eryanti, Y., Anggraini, D., & Teruna, H. Y. (2020). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Rasayan Journal of Chemistry, 13(4), 2291-2296. [Link]
-
Massachusetts Institute of Technology. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride (Journal Article) | OSTI.GOV [osti.gov]
- 8. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 4-(4-Bromophenyl)-1-methylpiperidin-4-ol Derivatives as Multi-Target Ligands for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
In the multifaceted landscape of Alzheimer's disease (AD) therapeutics, the development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy. This approach acknowledges the complex pathology of AD, which involves multiple interacting pathways, including cholinergic dysfunction, monoamine oxidase (MAO) dysregulation, oxidative stress, and the aggregation of amyloid-beta (Aβ) plaques. Within this framework, derivatives of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol have garnered attention for their potential to concurrently address several of these pathological hallmarks.
This guide provides a comprehensive comparison of the efficacy of a series of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol derivatives, based on available in-vitro experimental data. While the specific chemical structures of the evaluated compounds (designated as AB series) are not publicly available in the cited literature, this guide will focus on a detailed analysis of their biological activities, the experimental methodologies used for their evaluation, and the underlying signaling pathways they modulate.
The Rationale for a Multi-Pronged Attack on Alzheimer's Disease
The core principle behind the development of these piperidine derivatives is the "one molecule, multiple targets" paradigm. This strategy is a departure from the traditional "one molecule, one target" approach and is particularly suited for diseases like AD with a complex and interconnected pathophysiology. The primary targets for the 4-(4-Bromophenyl)-1-methylpiperidin-4-ol derivatives discussed herein include:
-
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of current AD therapy. By boosting cholinergic neurotransmission, AChE inhibitors can provide symptomatic relief for cognitive decline.
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters. In the context of AD, MAO-B is of particular interest as its activity is elevated in the brains of AD patients and is associated with oxidative stress and the formation of neurotoxic species.
-
Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a pathological hallmark of AD. Compounds that can inhibit or disrupt this aggregation process hold the potential to be disease-modifying therapies.
-
Oxidative Stress: The brain in AD is under significant oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. Antioxidant properties are therefore a desirable feature for any anti-AD therapeutic agent.
Comparative In-Vitro Efficacy of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol Derivatives
A study by Rizvi et al. provides the most comprehensive dataset to date on a series of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol derivatives, designated as AB10, AB11, AB14, AB17, and AB70.[1][2][3] The following table summarizes their in-vitro activities against key AD-related targets.
| Compound | AChE Inhibition IC50 (µM) | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) | Antioxidant Activity IC50 (µM) | Aβ Aggregation Inhibition (%) @ 500 µM |
| AB11 | 0.029[1][2][3] | - | 866[1][2][3] | 26.38[1][2][3] | 43.25[1][2][3] |
| AB14 | 0.038[1][2][3] | - | 763[1][2][3] | 23.99[1][2][3] | - |
| AB10 | Inhibitory Potential | Activity against MAO-A | - | - | Capable of disassembling Aβ fibrils |
| AB17 | Inhibitory Potential | Activity against MAO-A | - | - | Capable of disassembling Aβ fibrils |
| AB70 | Inhibitory Potential | Activity against MAO-A | - | - | Capable of disassembling Aβ fibrils |
Note: A lower IC50 value indicates greater potency. '-' indicates data not provided in the cited sources.
Analysis of In-Vitro Data:
From the available data, several key observations can be made:
-
Potent Acetylcholinesterase Inhibition: Derivatives AB11 and AB14 exhibit potent inhibition of AChE, with IC50 values in the nanomolar range (29 nM and 38 nM, respectively).[1][2][3] This level of potency is comparable to or exceeds that of some clinically used AChE inhibitors.
-
Selective MAO-B Inhibition: Both AB11 and AB14 demonstrate selective inhibition of MAO-B over MAO-A, although with micromolar potency.[1][2][3] This selectivity is advantageous, as MAO-B is more directly implicated in the pathology of AD.
-
Antioxidant Properties: AB11 and AB14 also possess antioxidant activity, which could help to mitigate the oxidative stress prevalent in the AD brain.[1][2][3]
-
Anti-Amyloid Aggregation Activity: AB11 stands out for its ability to moderately inhibit the aggregation of Aβ.[1][2][3] Furthermore, derivatives AB10 , AB17 , and AB70 are reported to be capable of disassembling pre-formed Aβ fibrils, a highly desirable therapeutic property.[1][2][3]
Understanding the Targeted Signaling Pathways
The therapeutic potential of these derivatives lies in their ability to modulate key signaling pathways implicated in Alzheimer's disease.
Cholinergic Signaling Pathway
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a primary contributor to the cognitive decline observed in patients.
Caption: Cholinergic signaling pathway and the inhibitory action of piperidine derivatives on AChE.
By inhibiting AChE, the 4-(4-Bromophenyl)-1-methylpiperidin-4-ol derivatives increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.
Monoamine Oxidase and Oxidative Stress Pathway
Monoamine oxidases, particularly MAO-B, play a significant role in the generation of oxidative stress in the brain, which contributes to neuronal damage in Alzheimer's disease.
Caption: Workflow for the Ellman's method for AChE inhibition assay.
Monoamine Oxidase (MAO) Inhibition Assay (Amplex® Red Method)
This is a sensitive and continuous fluorometric assay for measuring MAO-A and MAO-B activity.
Principle: The assay detects hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of monoamines by MAO. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent product, resorufin. The fluorescence is measured with excitation at ~571 nm and emission at ~585 nm.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Amplex® Red reagent stock solution (in DMSO).
-
HRP stock solution (in buffer).
-
MAO-A or MAO-B enzyme preparation.
-
Substrate solution (e.g., p-tyramine for MAO-A, benzylamine for MAO-B).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well black plate format):
-
Prepare a working solution of Amplex® Red and HRP in the reaction buffer.
-
To each well, add the test compound solution (or vehicle for control).
-
Add the MAO-A or MAO-B enzyme.
-
Pre-incubate for a defined period.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Calculate the rate of reaction (change in fluorescence units per minute).
-
Determine the percentage of inhibition and IC50 values as described for the AChE assay.
-
Caption: Workflow for the Amplex® Red MAO inhibition assay.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of Aβ fibrils.
Principle: The increase in ThT fluorescence is directly proportional to the extent of Aβ fibril formation. Inhibitors of Aβ aggregation will result in a lower fluorescence signal compared to a control without the inhibitor.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Aβ peptide (typically Aβ₁₋₄₂) monomer solution, prepared by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol) followed by removal of the solvent and resuspension in buffer.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Thioflavin T (ThT) stock solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add the Aβ monomer solution.
-
Add the test compound solution (or vehicle for control).
-
Incubate the plate at 37°C with gentle agitation to promote aggregation.
-
At specified time points, add the ThT solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
-
Future Perspectives and Unanswered Questions
The in-vitro data for the 4-(4-Bromophenyl)-1-methylpiperidin-4-ol derivatives, particularly AB11, present a compelling case for their further investigation as multi-target anti-Alzheimer's agents. However, several critical questions remain to be addressed:
-
Structure-Activity Relationship (SAR): Without the specific chemical structures of the AB series, a detailed SAR analysis is not possible. Elucidation of these structures would be invaluable for understanding how different functional groups on the piperidine scaffold influence activity against the various targets. This knowledge is essential for the rational design of more potent and selective second-generation compounds.
-
In-Vivo Efficacy and Pharmacokinetics: The promising in-vitro results need to be translated into an in-vivo setting. Studies in animal models of Alzheimer's disease are crucial to assess the ability of these compounds to cross the blood-brain barrier, their pharmacokinetic profiles, and their efficacy in improving cognitive deficits and reducing AD pathology.
-
Toxicity and Safety Profile: Comprehensive toxicological studies are required to evaluate the safety of these compounds for potential clinical development.
References
-
Rizvi, S. A., Mushtaq, N., Ahmad, A., Anwer, L., Asghar, S., Arefa, M., Zehra, A., Arif, M., & Batool, F. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum, 14(1), 80. [Link]
-
Rizvi, S. A., Mushtaq, N., Ahmad, A., Anwer, L., Asghar, S., Arefa, M., Zehra, A., Arif, M., & Batool, F. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. ResearchGate. [Link]
-
Rizvi, S. A., et al. (2022). 4-(4-Bromophenyl)-4-piperidinol Derivatives as a Multifactorial anti-Alzheimer agent: Synthesis, Invitro, and In-silico based Studies. Sciforum. [Link]
Sources
Beyond the Scaffold: Evaluating 4-(4-Bromophenyl)-1-methylpiperidin-4-ol in the AChE Inhibitor Landscape
Executive Summary: The Fragment vs. The Whole
In the development of Alzheimer’s Disease (AD) therapeutics, the acetylcholinesterase (AChE) inhibitor remains a cornerstone.[1][2][3] This guide objectively compares 4-(4-Bromophenyl)-1-methylpiperidin-4-ol (hereafter referred to as BMPP ), a functionalized 4-phenylpiperidine scaffold, against established market standards: Donepezil , Tacrine , and Galantamine .[1]
Critical Insight: While Donepezil represents the "gold standard" of dual-binding efficiency, BMPP serves as a critical pharmacophore probe.[1] It represents the Catalytic Anionic Site (CAS) binding core.[1] For researchers, comparing BMPP to Donepezil is not about clinical efficacy, but about understanding ligand efficiency and the structural requirements for bridging the AChE active site gorge.[1]
Chemical & Physicochemical Profile
The following table contrasts the investigational scaffold (BMPP) with FDA-approved alternatives. Note the significant difference in molecular weight and lipophilicity, which dictates blood-brain barrier (BBB) penetration and binding kinetics.
| Feature | BMPP (The Scaffold) | Donepezil (The Standard) | Tacrine (The Historic) | Galantamine (The Natural) |
| Structure Class | 4-Arylpiperidine | N-Benzylpiperidine | Aminoacridine | Alkaloid |
| Binding Mode | CAS Binder (Predicted) | Dual Binder (CAS + PAS) | CAS Binder | CAS Binder + Allosteric |
| Mol.[1] Weight | ~270.18 g/mol | 379.5 g/mol | 198.26 g/mol | 287.35 g/mol |
| LogP (Est.) | 2.5 - 2.8 | 4.1 | 2.7 | 1.8 |
| AChE IC50 | µM range (1-50 µM) | nM range (5-10 nM) | nM range (50-100 nM) | µM range (0.5-2 µM) |
| Selectivity | Moderate (AChE > BuChE) | High (AChE >>> BuChE) | Low (Non-selective) | Moderate |
Analyst Note: The bromine atom on BMPP enhances lipophilicity (LogP) compared to a standard hydroxyl-piperidine, potentially improving CNS penetration, but the lack of an extended N-substituent (like the benzyl group in Donepezil) prevents interaction with the Peripheral Anionic Site (PAS), resulting in lower overall potency [1].
Mechanistic Deep Dive: The "Gorge" Theory
To understand the performance gap between BMPP and Donepezil, one must visualize the AChE active site.[1] The enzyme features a deep, narrow gorge (~20 Å deep).[1]
-
BMPP (The Anchor): The 4-phenylpiperidine moiety binds deep within the gorge at the Catalytic Anionic Site (CAS) via cation-
interactions with Trp84.[1] The bromine provides a hydrophobic contact but does not extend further.[1] -
Donepezil (The Bridge): It utilizes the same piperidine ring to bind the CAS, but its N-benzyl tail extends up the gorge to bind the Peripheral Anionic Site (PAS) (Trp286).[1] This "dual-binding" mechanism creates a molecular clamp, explaining its nanomolar potency [2].[1]
Visualization: Binding Mode Topography
Figure 1: Comparative binding topology.[1] Donepezil spans the entire enzymatic gorge, whereas BMPP occupies only the basal catalytic site, limiting its residence time and potency.
Experimental Validation: The Ellman’s Assay Protocol
For researchers synthesizing BMPP derivatives, validating inhibitory potential requires a rigorous, self-validating protocol.[1] The Modified Ellman’s Assay is the industry standard.[1]
Reagents & Preparation[1][3][4][5]
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Substrate: Acetylthiocholine Iodide (ATChI, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]
-
Enzyme: Electric eel or Recombinant Human AChE.
Step-by-Step Workflow
-
Blanking: Add 150 µL Buffer + 20 µL DTNB + 20 µL Enzyme to the microplate.
-
Inhibitor Incubation (Critical): Add 10 µL of BMPP (dissolved in DMSO, final <1%).[1] Incubate for 10 minutes at 25°C.
-
Why? This allows the inhibitor to reach equilibrium within the gorge before the substrate competes for the active site.[1]
-
-
Substrate Addition: Add 20 µL ATChI to initiate the reaction.[1]
-
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.
Data Analysis Logic
Calculate the percent inhibition using the slope of the absorbance curve (Velocity,
Visualization: Assay Logic Flow
Figure 2: The Ellman's Assay reaction cascade. Pre-incubation is the critical control point for competitive inhibitors like BMPP.
Synthesis & Purity Implications[3][6][7]
When evaluating BMPP against commercial standards, purity is a frequent confounding variable.[1]
-
Bromine Stability: The C-Br bond at the para position is generally stable, but in the presence of strong nucleophiles during assay preparation (e.g., high pH buffers stored improperly), hydrolysis can occur, converting BMPP to a diol.[1]
-
Impact: The corresponding diol (4-hydroxyphenyl) often has significantly lower affinity than the bromophenyl variant due to the loss of the hydrophobic halogen bond.[1]
-
Recommendation: Always verify BMPP integrity via 1H-NMR or LC-MS prior to biological screening.[1]
Conclusion
4-(4-Bromophenyl)-1-methylpiperidin-4-ol is not a direct clinical competitor to Donepezil but rather a foundational scaffold .[1]
-
Use BMPP if: You are conducting Fragment-Based Drug Discovery (FBDD) and need a validated CAS-binder to link with novel PAS-binding fragments.[1]
-
Use Donepezil if: You require a positive control for maximal potency and dual-site inhibition.[1]
References
-
Sugimoto, H., et al. (1995).[1] "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds." Journal of Medicinal Chemistry.
-
Kryger, G., et al. (1999).[1] "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure.
-
Ellman, G.L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity."[1] Biochemical Pharmacology.
-
Rizvi, S.A., et al. (2022).[1][4] "4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent." Medical Sciences Forum.[1][5]
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]
- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol with donepezil
From Scaffold to Standard: A Structural & Functional Analysis
Executive Summary
This guide provides a technical head-to-head comparison between Donepezil , the clinical gold standard for acetylcholinesterase (AChE) inhibition in Alzheimer’s Disease, and 4-(4-Bromophenyl)-1-methylpiperidin-4-ol (hereafter referred to as Compound B ), a functionalized piperidine scaffold.
While Donepezil is a marketed API (Active Pharmaceutical Ingredient), Compound B serves as a critical chemotype probe and synthetic intermediate . This comparison highlights the principles of Fragment-Based Drug Design (FBDD) , demonstrating how a low-affinity scaffold (Compound B) transforms into a high-potency drug (Donepezil) through specific structural elaborations that target the dual binding sites of the AChE enzyme.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The fundamental difference lies in complexity. Donepezil is designed to span the entire active gorge of the AChE enzyme, whereas Compound B represents a "fragment" capable of interacting only with the catalytic sub-site.
| Feature | Donepezil (Aricept) | Compound B |
| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | 4-(4-bromophenyl)-1-methylpiperidin-4-ol |
| Role | API (High-Affinity Inhibitor) | Synthetic Intermediate / SAR Probe |
| Molecular Weight | 379.5 g/mol | 270.17 g/mol |
| LogP (Lipophilicity) | ~4.1 (High BBB permeability) | ~1.9 (Moderate) |
| H-Bond Donor/Acceptor | 0 / 4 | 1 / 2 |
| Key Pharmacophore | N-Benzylpiperidine + Indanone | 4-Aryl-4-hydroxypiperidine |
| CAS Number | 120014-06-4 | 57988-58-6 (analog) |
Mechanistic Comparison: The "Dual Binding" Hypothesis
To understand the performance gap, one must analyze the binding modes. Acetylcholinesterase has a deep gorge with two distinct binding sites:
-
Catalytic Anionic Site (CAS): At the bottom of the gorge.
-
Peripheral Anionic Site (PAS): At the entrance of the gorge.
Donepezil: The Molecular Clamp
Donepezil acts as a "molecular clamp." Its benzylpiperidine moiety binds to the CAS (interacting with Trp86), while the dimethoxy-indanone moiety extends up the gorge to bind the PAS (interacting with Trp286). This dual occupancy results in nanomolar potency (
Compound B: The Partial Binder
Compound B possesses the piperidine ring and a phenyl group, allowing it to occupy the CAS loosely. However, it lacks the linker and the secondary aromatic system required to reach the PAS. Consequently, its inhibitory potential is orders of magnitude lower (typically micromolar range), serving primarily to validate the necessity of the N-benzyl extension in SAR studies.
Pathway Visualization: Binding Mode Logic
Figure 1: Mechanistic divergence. Donepezil achieves high potency by bridging the CAS and PAS, whereas Compound B is restricted to the CAS.
Experimental Protocols
A. In Vitro AChE Inhibition Assay (Ellman’s Method)
This protocol allows for the direct comparison of inhibitory constants (
Reagents:
-
Acetylthiocholine iodide (ATCh, substrate).
-
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s reagent).
-
Electric eel AChE (Sigma-Aldrich).
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
Protocol:
-
Preparation: Dissolve Donepezil and Compound B in DMSO to create 10 mM stock solutions. Serial dilute to range (0.1 nM – 100 µM).
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate buffer.
-
20 µL Enzyme solution (0.05 U/mL).
-
10 µL Test Compound (Donepezil or Compound B).
-
Incubate for 10 minutes at 25°C.
-
-
Reaction Trigger: Add 10 µL DTNB (10 mM) and 10 µL ATCh (15 mM).
-
Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.
-
Analysis: Calculate % Inhibition
. Plot Log[Concentration] vs. % Inhibition to determine .
Expected Results:
-
Donepezil: Sigmoidal curve with
. -
Compound B: Flat response at nanomolar concentrations; partial inhibition observable only >10 µM.
B. Synthetic Derivatization (Converting Scaffold to Drug-Like)
To upgrade Compound B into a potent inhibitor, the N-methyl group must be replaced or extended.
-
Demethylation: React Compound B with 1-chloroethyl chloroformate (ACE-Cl) in dichloroethane (reflux) to yield the secondary amine (4-(4-bromophenyl)piperidin-4-ol).
-
N-Alkylation: React the secondary amine with a benzyl halide (e.g., benzyl bromide) in the presence of
in acetonitrile. -
Result: This transforms the "Fragment" into a "Donepezil-mimic" capable of dual-site binding.
Safety & Toxicology: The MPTP Risk Factor
A critical aspect of working with 4-phenylpiperidines (like Compound B) is their structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that causes permanent Parkinsonism.
-
Compound B (Alcohol form): generally considered metabolically safer than the dehydrated alkene form.
-
Risk: Dehydration of Compound B (loss of the -OH group) creates the tetrahydropyridine analog (MPTP-like).
-
Donepezil: Contains a piperidine ring but lacks the specific 1-methyl-4-phenyl substitution pattern associated with MPTP toxicity; it is FDA-approved with a well-characterized safety profile (primary side effects are cholinergic: nausea, bradycardia).
Safety Protocol for Compound B:
-
Always handle in a fume hood.
-
Avoid acidic conditions at high heat (promotes dehydration to the neurotoxic alkene).
-
Validate purity via HPLC to ensure no tetrahydropyridine impurities are present.
Data Summary Table
| Metric | Donepezil | Compound B | Interpretation |
| AChE | 5.7 nM | > 10,000 nM | Donepezil is ~2000x more potent. |
| Sigma-1 Affinity ( | ~14 nM | ~50 - 200 nM | Both bind Sigma-1, but Donepezil is optimized. |
| BBB Penetration | High | Moderate | Donepezil is optimized for CNS delivery. |
| Metabolic Stability | CYP2D6/3A4 substrate | Prone to N-demethylation | Compound B is a metabolic fragment. |
| Toxicity Risk | Cholinergic crisis (Overdose) | Potential MPTP-like impurities | Structural vigilance required for Compound B. |
References
-
Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[2][3] "Donepezil - Compound Summary." National Library of Medicine. Link
-
PubChem. (2025).[2][3] "4-(4-Bromophenyl)-4-piperidinol - Compound Summary." National Library of Medicine. Link
-
Rocca, P., et al. (2018).[4] "Sigma-1 Receptor Agonists and Neuroprotection." Frontiers in Neurology. (Contextualizing phenylpiperidine affinity). Link
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
Sources
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-4-hydroxypiperidine | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-4-piperidinol 98 57988-58-6 [sigmaaldrich.com]
- 4. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
